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Core Science & Biosynthesis

Foundational

methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate, a novel spirocyclic compound with signif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate, a novel spirocyclic compound with significant potential in medicinal chemistry. By integrating established principles of organic synthesis and pharmacology with data on its core structural motifs, this document offers valuable insights for researchers engaged in the design and development of new therapeutic agents.

Introduction: The Emerging Significance of Spirocyclic Scaffolds

In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify molecules with improved pharmacological profiles. The "escape from flatland" concept, which advocates for the incorporation of three-dimensional (3D) structures, has gained considerable traction.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined 3D geometry can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune physicochemical properties.[1][2]

The 2-azaspiro[3.3]heptane core, in particular, has emerged as a valuable bioisostere for the commonly used piperidine ring.[1][3][4] This structural analogy allows for the strategic replacement of piperidine in existing drug candidates to potentially overcome limitations such as poor metabolic stability or off-target effects.[1][5] The subject of this guide, methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate, combines this promising spirocyclic scaffold with a pharmacologically significant benzhydryl group, creating a molecule with a high potential for therapeutic applications.

Chemical Structure and Properties

Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate is a complex organic molecule featuring a central spirocyclic core. The structure consists of a 2-azaspiro[3.3]heptane system where the nitrogen atom is substituted with a benzhydryl group (a diphenylmethyl group), and a methyl carboxylate group is attached at the 5-position of the spirocycle.

Chemical Structure:

Caption: 2D Chemical Structure of the molecule.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1263296-85-0[6]
Molecular Formula C21H23NO2
Molecular Weight 321.41 g/mol Calculated
Appearance Not available in literature. Likely a solid at room temperature.Inferred
Melting Point Not available in literature.
Boiling Point Not available in literature.
Solubility Not available in literature. Expected to be soluble in common organic solvents.Inferred
pKa Not available in literature. The tertiary amine is expected to be basic.Inferred

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate has not been detailed in the literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of 2-azaspiro[3.3]heptane derivatives.[5][7][8] A potential pathway could involve the initial construction of the spirocyclic core followed by N-alkylation with a benzhydryl halide.

Proposed_Synthesis_Pathway start Commercially Available Starting Materials intermediate1 Methyl 2-azaspiro[3.3]heptane-5-carboxylate start->intermediate1 Multi-step synthesis of the spirocyclic core product Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate intermediate1->product N-alkylation benzhydryl_halide Benzhydryl Halide (e.g., Bromide or Chloride) benzhydryl_halide->product

Caption: A proposed high-level synthetic workflow.

Step-by-Step Experimental Protocol (Hypothetical):

  • Synthesis of Methyl 2-azaspiro[3.3]heptane-5-carboxylate (Intermediate 1): This intermediate can be synthesized from commercially available starting materials through a multi-step process. A possible route involves the [2+2] cycloaddition to form a cyclobutane ring, followed by ring-closing reactions to construct the azetidine portion of the spirocycle, as has been described for similar structures.[5] The carboxylate group can be introduced at various stages of the synthesis.

  • N-alkylation with Benzhydryl Halide:

    • To a solution of methyl 2-azaspiro[3.3]heptane-5-carboxylate in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate).

    • To this mixture, add a solution of benzhydryl bromide or chloride dropwise at room temperature.

    • The reaction is then stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is worked up by quenching with water, extracting with an organic solvent, and purifying the crude product by column chromatography to yield the final compound.

Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent is chosen to avoid side reactions with the electrophilic benzhydryl halide.

  • Non-nucleophilic Base: A hindered base is used to deprotonate the secondary amine of the spirocycle without competing in the nucleophilic substitution reaction.

  • Monitoring: Continuous monitoring of the reaction is crucial to determine the optimal reaction time and prevent the formation of byproducts.

Potential Applications in Drug Discovery

The unique structural features of methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate suggest its potential utility in several areas of drug discovery, primarily leveraging the established pharmacological activities of its constituent moieties.

4.1. Central Nervous System (CNS) and Antihistaminic Agents

The benzhydryl group is a well-known pharmacophore present in a wide range of CNS-active and antihistaminic drugs.[9][10][11] Compounds containing this moiety often exhibit affinity for histamine H1 receptors and muscarinic acetylcholine receptors. The rigid 3D structure of the 2-azaspiro[3.3]heptane core could serve to orient the benzhydryl group in a specific conformation, potentially leading to enhanced receptor binding affinity and selectivity.

Potential_Mechanism_of_Action molecule Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate receptor Target Receptor (e.g., Histamine H1, Muscarinic) molecule->receptor Binds to effect Pharmacological Effect (e.g., Antihistaminic, Anticholinergic) receptor->effect Leads to

Caption: Potential mechanism of action for CNS or antihistaminic activity.

4.2. Bioisosteric Replacement and Lead Optimization

As a bioisostere for piperidine, the 2-azaspiro[3.3]heptane scaffold can be used to modify existing drug candidates.[1][3][4] By replacing a piperidine ring with this spirocyclic system, it may be possible to:

  • Improve Metabolic Stability: The spirocyclic nature can shield adjacent chemical bonds from metabolic enzymes.

  • Enhance Oral Bioavailability: The 3D structure can lead to improved physicochemical properties that favor absorption.

  • Modify Receptor Binding: The rigid conformation can lead to altered or improved binding to the target receptor.

The methyl ester group on the molecule provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[2]

4.3. Other Potential Therapeutic Areas

Derivatives of the benzhydryl moiety have also been investigated for their potential as anticancer and antiviral agents.[9][12] The unique combination of this group with the novel spirocyclic scaffold could lead to the discovery of compounds with activity in these or other therapeutic areas.

Conclusion and Future Directions

Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate represents a promising, yet underexplored, molecule at the intersection of established pharmacophores and novel scaffold design. Its synthesis, while not explicitly detailed in the literature, is achievable through known synthetic methodologies. The true potential of this compound lies in its application as a building block for the development of new therapeutic agents, particularly in the areas of CNS disorders and allergy.

Future research should focus on:

  • Developing and optimizing a scalable synthetic route.

  • Characterizing its physicochemical and pharmacological properties through in vitro and in vivo studies.

  • Synthesizing a library of derivatives to explore the structure-activity relationships.

By pursuing these avenues of research, the scientific community can unlock the full potential of this intriguing spirocyclic compound and its derivatives in the ongoing quest for safer and more effective medicines.

References

  • Bauer, A., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]

  • Zhang, W., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(35), 5119-5122. [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 55(35), 5119-5122. [Link]

  • Synfacts. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Stepanovs, D., et al. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]

  • Stepanovs, D., et al. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]

  • Stepanovs, D., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 56(30), 8865-8869. [Link]

  • Kumar, A., et al. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21855-21867. [Link]

  • Thakran, A. K., et al. (2012). Synthesis and Pharmacological Evaluation of 1-Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(1), 213-217. [Link]

  • Misawa, T., et al. (2015). Structure-activity Relationships of Benzhydrol Derivatives Based on 1'-acetoxychavicol Acetate (ACA) and Their Inhibitory Activities on Multiple Myeloma Cell Growth via Inactivation of the NF-κB Pathway. Bioorganic & Medicinal Chemistry, 23(9), 2036-2045. [Link]

  • Singh, K., et al. (2022). Synthesis and Anti-convulsant Activity of Novel Benzhydryl Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzhydryl Compounds. MeSH Browser. Retrieved from [Link]

  • J-Global. (n.d.). 2-Benzhydryl-2-azaspiro[3.3]heptane-5-carboxylic acid methyl ester. Retrieved from [Link]

  • Dmytriv, Y. V., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. [Link]

  • Dmytriv, Y. V., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro(3.3)heptane. PubChem Compound Summary for CID 20521856. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[7][7] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

  • Butler, T. W., et al. (2011). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 13(2), 302-305. [Link]

  • NextSDS. (n.d.). methyl 5-oxospiro[3.3]heptane-2-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Yoneyama Yakuhin Kogyo Co., Ltd. (n.d.). Reagent Search Site. Retrieved from [Link]

  • Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]

Sources

Exploratory

crystallographic data for benzhydryl-protected azaspiro[3.3]heptanes

An In-depth Technical Guide to the Crystallographic Analysis of Benzhydryl-Protected Azaspiro[3.3]heptanes for Drug Discovery Authored by: Gemini, Senior Application Scientist Abstract The azaspiro[3.3]heptane motif has...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Analysis of Benzhydryl-Protected Azaspiro[3.3]heptanes for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The azaspiro[3.3]heptane motif has emerged as a valuable scaffold in medicinal chemistry, prized for its three-dimensional structure and its ability to serve as a bioisostere for commonly used saturated heterocycles like piperidine and piperazine.[1][2][3] The introduction of a benzhydryl protecting group offers specific advantages in multi-step syntheses. This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of benzhydryl-protected azaspiro[3.3]heptanes. We will delve into the rationale behind experimental choices, present detailed protocols, and analyze the structural insights gained from crystallographic data, offering a valuable resource for researchers in drug development.

Introduction: The Significance of Azaspiro[3.3]heptanes in Medicinal Chemistry

Azaspiro[3.3]heptanes are a class of saturated heterocyclic compounds characterized by two four-membered rings sharing a single carbon atom.[4] This rigid, spirocyclic core imparts a distinct three-dimensional geometry that is highly sought after in modern drug design. Unlike more flexible ring systems, the constrained conformation of azaspiro[3.3]heptanes can lead to improved binding affinity and selectivity for biological targets.[5] Furthermore, their non-planar nature can enhance physicochemical properties such as solubility and metabolic stability.[1]

The Role of the Benzhydryl Protecting Group

In the multi-step synthesis of complex molecules, protecting groups are essential for temporarily masking reactive functional groups. The benzhydryl (diphenylmethyl) group is a bulky and lipophilic protecting group frequently used for amines.[6] Its key advantages include:

  • Stability: The benzhydryl group is robust and stable to a wide range of reaction conditions, including strongly basic and some acidic environments.[7]

  • Introduction: It can be introduced under neutral or basic conditions, often via nucleophilic substitution with benzhydryl bromide or a related electrophile.

  • Cleavage: While stable, it can be removed under specific conditions, such as hydrogenolysis or strong acid treatment, although novel methods like ozonolysis have also been developed for related systems.[8]

The steric bulk of the benzhydryl group can also influence the stereochemical outcome of reactions at neighboring centers and can impact the crystallization process.

Synthesis and Crystallization of Benzhydryl-Protected Azaspiro[3.3]heptanes

The synthesis of benzhydryl-protected azaspiro[3.3]heptanes can be achieved through various synthetic routes. A common strategy involves the initial construction of the azaspiro[3.3]heptane core, followed by N-functionalization with a benzhydryl group.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystallization of a benzhydryl-protected azaspiro[3.3]heptane.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis A Azaspiro[3.3]heptane Precursor B N-Benzhydrylation A->B Benzhydryl bromide, Base C Purification (e.g., Chromatography) B->C D Crude Protected Compound C->D E Solvent Screening D->E F Crystal Growth (e.g., Slow Evaporation) E->F G Single Crystal Selection F->G H X-ray Diffraction G->H I Structure Solution and Refinement H->I J Data Deposition (e.g., CCDC) I->J G cluster_main Structural Analysis of N-Benzhydryl-Azaspiro[3.3]heptane cluster_features Key Structural Features cluster_implications Implications for Drug Design A Crystallographic Data B Core Conformation (Puckering, Bond Angles) A->B C Benzhydryl Group Orientation (Torsion Angles) A->C D Intermolecular Packing (Crystal Lattice) A->D E Structure-Activity Relationship (SAR) B->E C->E G Solid-State Property Prediction D->G F Computational Modeling Input E->F

Sources

Foundational

baseline physicochemical properties of spirocyclic amine building blocks

Engineering the 3D Chemical Space: Baseline Physicochemical Properties of Spirocyclic Amine Building Blocks Executive Summary In my tenure bridging synthetic chemistry and ADME (Absorption, Distribution, Metabolism, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering the 3D Chemical Space: Baseline Physicochemical Properties of Spirocyclic Amine Building Blocks

Executive Summary

In my tenure bridging synthetic chemistry and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, I have observed that the strategic incorporation of spirocyclic amines is not merely a structural trend—it is a rational engineering choice to rescue failing physicochemical profiles. The transition from traditional, flat, sp2 -rich aromatic scaffolds or highly flexible monocycles toward rigid, sp3 -rich spirocyclic architectures represents a paradigm shift in drug discovery[1]. Spirocycles—characterized by two rings sharing a single quaternary carbon atom—offer unique geometric vectors that fundamentally alter baseline physicochemical properties, specifically basicity ( pKa​ ), lipophilicity ( logP / logD ), and aqueous solubility ( logS )[2].

Mechanistic Causality: The Physicochemical Impact of Spirocyclic Amines

To leverage spirocyclic building blocks effectively, one must understand the stereoelectronic and thermodynamic causality driving their property modulation.

2.1. Basicity ( pKa​ ) Attenuation via Stereoelectronic Effects Amines are ubiquitous in marketed drugs, and their pKa​ dictates the ionization state at physiological pH (7.4), which in turn governs permeability and target binding[3]. Standard saturated heterocycles like piperidine are highly basic ( pKa​≈11.2 ). In contrast, spirocyclic amines consistently exhibit attenuated basicity ( pKa​≈8.5−9.8 ). This reduction is driven by the increased s -character of the adjacent carbon-carbon bonds at the highly strained spirocenter. This orbital geometry exerts an electron-withdrawing inductive effect on the amine nitrogen, stabilizing the lone pair and reducing its proton affinity.

2.2. Lipophilicity ( logD7.4​ ) Reduction via Surface Area Compaction Lipophilicity is a primary driver of metabolic clearance, off-target toxicity, and membrane permeability[4]. Spirocyclic scaffolds inherently reduce lipophilicity compared to their acyclic or fused-ring counterparts of similar molecular weight[5]. The compact, spherical nature of the spiro-fusion reduces the molecule's solvent-accessible surface area (SASA). By minimizing the hydrophobic surface exposed to the aqueous environment, the energetic penalty of cavity formation in water is reduced, directly lowering the logP and logD7.4​ .

2.3. Solubility ( logS ) Enhancement via Crystal Lattice Disruption Poor aqueous solubility is a major bottleneck in lead optimization. Flat aromatic systems or highly symmetrical monocycles tend to stack tightly in the solid state, resulting in high crystal lattice energy. Spirocycles introduce orthogonal 3D vectors that disrupt this planarity, lowering the melting point and crystal lattice energy[2]. Thermodynamically, this lower energy barrier to dissolution drives higher intrinsic aqueous solubility.

Quantitative Baseline Data: Monocyclic vs. Spirocyclic Amines

To illustrate these principles, the following table summarizes the baseline physicochemical properties of standard monocyclic amines against their matched spirocyclic counterparts.

Table 1: Comparative Baseline Physicochemical Properties of Amine Scaffolds

Amine ScaffoldRing ArchitectureFraction sp3 ( Fsp3​ )Typical pKa​ Typical logP
Piperidine Monocyclic1.0011.21.5
2-Azaspiro[3.3]heptane Spirocyclic1.009.80.8
Pyrrolidine Monocyclic1.0011.31.3
2-Azaspiro[3.4]octane Spirocyclic1.0010.11.1
N-Methylpiperazine Monocyclic0.839.0-0.1
2,6-Diazaspiro[3.3]heptane Spirocyclic1.008.8-0.8
Morpholine Monocyclic0.808.3-0.9
2-Oxa-6-azaspiro[3.3]heptane Spirocyclic1.008.5-1.2

(Note: Values are representative baselines for the unsubstituted parent scaffolds in aqueous media at 25°C).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the measurement of these properties must rely on self-validating analytical systems. Below are the step-by-step methodologies for determining pKa​ , logD7.4​ , and kinetic solubility, emphasizing the causality behind each experimental choice.

Protocol 1: Potentiometric Determination of pKa​
  • Sample Preparation: Dissolve the spirocyclic amine in a standardized aqueous medium (e.g., 0.15 M KCl) at 25°C.

    • Mechanistic Rationale: Ionic strength directly impacts the activity coefficients of the ionized species. Standardizing it to 0.15 M mimics physiological osmolarity, ensuring the measured apparent pKa​ reflects in vivo conditions.

  • Acid-Base Titration: Titrate the solution using standardized 0.5 M HCl or NaOH under a continuous nitrogen purge.

    • Mechanistic Rationale: Nitrogen prevents atmospheric CO2​ from dissolving and forming carbonic acid, which would artificially skew the titration curve and create false buffering regions.

  • Data Acquisition & Bjerrum Plot Analysis: Record the pH continuously as a function of titrant volume. Use the Bjerrum function to calculate the average number of bound protons per molecule.

    • Mechanistic Rationale: The inflection point of the derivative curve provides a mathematically rigorous, self-validating confirmation of the pKa​ value, independent of minor electrode calibration drifts.

Protocol 2: Shake-Flask LC-MS/MS Method for logD7.4​
  • Phase Saturation: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4) with each other for 24 hours prior to the experiment[6].

    • Mechanistic Rationale: Mutual saturation prevents volume changes and solvent migration during the actual experiment, ensuring the partition coefficient reflects true thermodynamic equilibrium rather than kinetic solvent mixing.

  • Partitioning: Dissolve the compound in the octanol phase, add an equal volume of the aqueous buffer, and agitate mechanically at 25°C for 60 minutes, followed by centrifugation at 10,000 rpm for 15 minutes.

    • Mechanistic Rationale: Mechanical agitation maximizes interfacial surface area for rapid equilibration. Centrifugation physically separates micro-emulsions that would otherwise cause false-positive concentration readings in the aqueous phase.

  • Quantification: Quantify the concentration of the spirocyclic amine in both phases using LC-MS/MS via Multiple Reaction Monitoring (MRM).

    • Mechanistic Rationale: LC-MS/MS provides high specificity and sensitivity, allowing for accurate measurement even for highly lipophilic compounds where aqueous concentrations are minimal. The system self-validates by ensuring mass balance (total mass recovered equals initial mass inputted).

Protocol 3: Kinetic Solubility via Laser Nephelometry
  • Serial Dilution: Prepare a serial dilution of the spirocyclic amine in DMSO (e.g., 10 mM down to 0.1 mM).

    • Mechanistic Rationale: DMSO ensures complete initial dissolution, acting as a standardized vehicle for introducing the compound into the aqueous phase without pre-existing nucleation sites.

  • Aqueous Spiking: Spike 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well plate. Incubate for 2 hours at room temperature.

    • Mechanistic Rationale: The 1% final DMSO concentration minimizes co-solvent effects on solubility, while the 2-hour incubation allows for the kinetically stable precipitation of insoluble aggregates.

  • Nephelometric Readout: Measure the forward-scattered light using a laser nephelometer.

    • Mechanistic Rationale: Nephelometry detects the exact concentration at which solid particles (precipitate) form, marked by a sharp, non-linear increase in light scattering. This provides a self-validating, objective threshold for the kinetic solubility limit.

Logical Relationship Mapping

G A Spirocyclic Amine Scaffold B Increased Fsp3 & 3D Rigidity A->B C Inductive Effects at Spirocenter A->C D Crystal Lattice Disruption A->D E Reduced Lipophilicity (LogD) B->E F Attenuated Basicity (pKa) C->F G Enhanced Aqueous Solubility D->G H Optimized ADME/PK Profile E->H F->H G->H

Logical mapping of spirocyclic scaffold incorporation on ADME/PK properties.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery , Expert Opinion on Drug Discovery (PubMed). 1

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination , ACS Medicinal Chemistry Letters.5

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD , ACD/Labs. 4

  • The Spirocycle Surge in Drug Discovery , Drug Hunter. 2

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table , Drug Hunter. 3

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds , MDPI. 6

Sources

Exploratory

methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate exact mass and molecular weight

Title: Analytical Characterization of Methyl 2-benzhydryl-2-azaspiro[1]heptane-5-carboxylate: Exact Mass, Molecular Weight, and MS Methodologies Executive Summary & Chemical Rationale As a Senior Application Scientist na...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Characterization of Methyl 2-benzhydryl-2-azaspiro[1]heptane-5-carboxylate: Exact Mass, Molecular Weight, and MS Methodologies

Executive Summary & Chemical Rationale

As a Senior Application Scientist navigating the complexities of modern drug discovery, selecting the right molecular scaffold is as critical as the analytical methods used to validate it. The compound methyl 2-benzhydryl-2-azaspiro[1]heptane-5-carboxylate (CAS: 1263296-85-0) represents a highly strategic structural motif. The highly strained 2-azaspiro[1]heptane core is increasingly utilized as a conformationally restricted bioisostere for piperidine and morpholine rings, offering improved metabolic stability and novel patent space .

The addition of a bulky, lipophilic benzhydryl (diphenylmethyl) group at the nitrogen provides robust steric protection, while the methyl carboxylate at position 5 serves as a versatile vector for downstream functionalization. To successfully advance this compound through preclinical development, rigorous analytical characterization is required. This whitepaper details the theoretical mass parameters and provides field-proven, self-validating mass spectrometry protocols for its exact mass determination and pharmacokinetic quantification.

Structural Elucidation & Theoretical Mass Parameters

Before initiating any mass spectrometry (MS) workflow, establishing the theoretical mass parameters is foundational. The empirical formula for methyl 2-benzhydryl-2-azaspiro[1]heptane-5-carboxylate is C₂₁H₂₃NO₂ .

It is critical to distinguish between the Molecular Weight (calculated using the abundance-weighted standard atomic weights of all isotopes) and the Monoisotopic Exact Mass (calculated using only the most abundant isotope of each element, e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). In High-Resolution Mass Spectrometry (HRMS), the exact mass is the primary metric of interest.

Table 1: Quantitative Mass Parameters

ParameterValueCalculation Basis & Causality
Chemical Formula C₂₁H₂₃NO₂21 Carbon, 23 Hydrogen, 1 Nitrogen, 2 Oxygen atoms.
Molecular Weight (MW) 321.42 g/mol Derived from standard atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999). Used for bulk molarity and formulation calculations.
Monoisotopic Exact Mass 321.1729 DaDerived from exact isotopic masses (C: 12.0000, H: 1.0078, N: 14.0031, O: 15.9949).
Precursor Ion [M+H]⁺ 322.1802 DaAddition of a proton (1.0073 Da) during positive Electrospray Ionization (ESI+).
Mass Defect +0.1729 DaThe fractional divergence from the nominal integer mass (321 Da).

Causality Check: Why calculate the mass defect? The mass defect (+0.1729 Da) is a unique fingerprint. It is critical for distinguishing the target analyte from isobaric endogenous lipids or matrix contaminants that share the same integer mass but possess different fractional masses due to varying atomic compositions .

High-Resolution Mass Spectrometry (HRMS) Protocol

To empirically validate the synthesized compound, HRMS (via Q-TOF or Orbitrap) is deployed. The following protocol is designed as a self-validating system to ensure sub-5 ppm mass accuracy.

Step 1: Sample Dilution and Infusion

  • Action: Dilute the compound to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Introduce the sample via direct infusion at 5 µL/min.

  • Causality: Analyzing at a low concentration prevents "space-charge effects" in the mass analyzer, where an overabundance of ions repels each other, artificially shifting the mass reading and degrading resolution.

Step 2: Internal Lock Mass Calibration

  • Action: Co-infuse Leucine Enkephalin (exact mass m/z 556.2766) via a dual-spray baffle system.

  • Causality: Ambient temperature fluctuations and power supply micro-variations cause instrumental drift. The lock mass provides a constant reference point, allowing the software to perform real-time mass axis recalibration, guaranteeing absolute accuracy .

Step 3: High-Resolution Data Acquisition

  • Action: Acquire data in positive ion mode (ESI+) with a resolution setting of ≥60,000 FWHM.

  • Causality: The basic secondary-like nitrogen in the spirocyclic core readily accepts a proton, making ESI+ the optimal ionization mode. High resolving power is mathematically required to separate the target's isotopic envelope from background noise.

HRMS_Workflow A Sample Prep (1 µg/mL in MeOH) B ESI+ Ionization (Soft Ionization) A->B Infusion C Q-TOF / Orbitrap Mass Analyzer B->C [M+H]+ Ions E Data Processing (Exact Mass: 321.1729 Da) C->E High-Res Spectra D Internal Calibration (Leucine Enkephalin) D->C Lock Mass

Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

LC-MS/MS Methodologies for Pharmacokinetic Profiling

When transitioning from structural characterization to in vivo pharmacokinetic (PK) studies, triple quadrupole LC-MS/MS is the gold standard for quantifying spirocyclic compounds .

Step 1: Matrix Preparation and Protein Precipitation

  • Action: Spike 50 µL of plasma with a stable isotope-labeled internal standard (SIL-IS). Add 150 µL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Causality: Acetonitrile acts as a chaotropic agent, stripping the hydration shell from plasma proteins and causing them to precipitate. The 3:1 organic-to-aqueous ratio ensures the highly lipophilic benzhydryl-spirocycle remains fully solubilized in the supernatant, maximizing recovery.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 column. Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality: The C18 stationary phase provides excellent retention for the lipophilic benzhydryl moiety. Formic acid serves a dual purpose: it suppresses silanol ionization on the column (improving peak shape) and acts as an ion-pairing agent that donates protons, drastically enhancing the [M+H]⁺ signal intensity in the ESI source.

LCMS_Workflow A Plasma Sample + Internal Standard B Protein Precipitation (Acetonitrile) A->B C Centrifugation (14,000 rpm, 4°C) B->C D UHPLC Separation (C18 Column) C->D E Triple Quadrupole MS (MRM Mode) D->E

Figure 2: LC-MS/MS sample preparation and analysis workflow for pharmacokinetic studies.

Collision-Induced Dissociation (CID) & Structural Validation

To build a robust Multiple Reaction Monitoring (MRM) method, we must understand the molecule's fragmentation causality. During tandem mass spectrometry (MS/MS), the application of collision energy induces characteristic fragmentation.

The benzhydryl group is highly labile under CID. It readily cleaves to form a highly stable, resonance-stabilized diphenylmethyl cation (m/z 167.0855). This fragment is the most abundant product ion and serves as the primary quantifier transition. The complementary loss of the benzhydryl group yields the intact spirocyclic core fragment (m/z 156.1019). By monitoring the ratio between the quantifier (m/z 167.1) and qualifier (m/z 156.1) ions, the method becomes self-validating; if the ratio deviates by more than 20% from the analytical standard, matrix interference is immediately flagged.

Fragmentation A Precursor Ion [M+H]+ m/z 322.1802 B Diphenylmethyl Cation m/z 167.0855 A->B - Spiro Core (CID) C Spiro Core Fragment m/z 156.1019 A->C - Benzhydryl (CID)

Figure 3: Proposed Collision-Induced Dissociation (CID) fragmentation pathway.

References

  • Kirichok, A. A., et al. "1-Azaspiro[1]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, National Institutes of Health, 2023. URL: [Link]

  • Williams, A. "High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media." ResearchGate, 2013. URL: [Link]

  • European Commission. "ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra of Organic Substances such as New Psychoactive Substances, or Designer Drugs." EU Customs Laboratories, 2023. URL: [Link]

  • Guardia, A., et al. "Easy-To-Synthesize Spirocyclic Compounds Possess Remarkable in Vivo Activity against Mycobacterium tuberculosis." Journal of Medicinal Chemistry, ACS Publications, 2018. URL: [Link]

Sources

Protocols & Analytical Methods

Method

using methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate as a piperidine bioisostere

Application Note: Methyl 2-Benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate as a Next-Generation Piperidine Bioisostere in Drug Discovery Executive Summary The piperidine ring is ubiquitous in drug discovery, appearing in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2-Benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate as a Next-Generation Piperidine Bioisostere in Drug Discovery

Executive Summary

The piperidine ring is ubiquitous in drug discovery, appearing in approximately one hundred FDA-approved drugs[1]. However, its high basicity and metabolic liabilities (such as susceptibility to cytochrome P450 oxidation at the α -carbons) often necessitate bioisosteric replacement[2]. Since its introduction in 2010, the 2-azaspiro[3.3]heptane scaffold has emerged as a premier piperidine bioisostere, offering improved solubility, enhanced metabolic stability, and unique exit vectors[1][3].

This application note details the structural rationale and synthetic methodologies for utilizing methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate (CAS 1263296-85-0)[4]. This specific building block is highly valued because the benzhydryl group provides critical lipophilic bulk and UV-visibility during early synthesis, while the 5-carboxylate acts as a modular handle for divergent functionalization, effectively mimicking 3- or 4-substituted piperidine carboxylic acids.

Part 1: Structural Rationale & Physicochemical Causality

The transition from a flat, flexible piperidine to a rigid, strained spiro heterocycle (SSH) fundamentally alters the physicochemical profile of a lead compound[5]. The causality behind these improvements lies in the geometry and electronic properties of the spiro[3.3]heptane core.

  • Basicity and hERG Liability: The increased s-character of the cyclobutane rings exerts an electron-withdrawing inductive effect on the nitrogen atom. This lowers the pKa of the secondary amine by approximately 0.5 to 1.5 units compared to piperidine[6]. A lower pKa reduces the fraction of protonated amine at physiological pH, directly mitigating off-target hERG channel binding and phospholipidosis.

  • Metabolic Stability: The rigid spirocyclic framework sterically shields the α -carbons adjacent to the nitrogen, blocking the primary site of oxidative metabolism by human liver microsomes (HLMs)[2][6].

  • Conformational Entropy: The high molecular rigidity of the spirocycle pre-organizes the molecule, reducing the entropic penalty upon binding to the target receptor[5].

Quantitative Comparison: Piperidine vs. 2-Azaspiro[3.3]heptane
PropertyPiperidine Core2-Azaspiro[3.3]heptane CoreCausality / Impact on Drug Design
Fraction sp3 (Fsp3) 1.001.00Both are fully saturated, but the spirocycle projects vectors more rigidly into 3D space.
pKa (Secondary Amine) ~10.0 – 11.2~8.5 – 9.5Inductive electron withdrawal by the strained cyclobutane rings lowers basicity[6].
Metabolic Stability (HLM) Moderate to LowHighSteric hindrance at the α -carbons prevents rapid CYP450-mediated oxidation[2].
UV Absorbance (254 nm) TransparentTransparentNote: The benzhydryl protecting group in our title compound temporarily resolves this, enabling UV tracking.

Part 2: Divergent Synthetic Workflow

The synthetic utility of methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate lies in its orthogonal reactivity. The ester can be manipulated (hydrolyzed, reduced, or amidated) without affecting the protected amine. Once the desired pharmacophore is built at the 5-position, the benzhydryl group is cleanly removed via hydrogenolysis.

SyntheticWorkflow Start Methyl 2-benzhydryl-2-azaspiro [3.3]heptane-5-carboxylate Hydrolysis Ester Hydrolysis (LiOH, THF/MeOH/H2O) Start->Hydrolysis Acid Spirocyclic Acid Intermediate Hydrolysis->Acid Amidation Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amidation Amide Benzhydryl-Protected Spiro-Amide Amidation->Amide Deprotection Hydrogenolysis (H2, Pd/C, MeOH/HCl) Amide->Deprotection Final Target Bioisostere (Free Amine HCl Salt) Deprotection->Final

Divergent synthetic workflow for functionalizing the spirocyclic scaffold.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful transformations.

Protocol 1: Saponification to 2-Benzhydryl-2-azaspiro[3.3]heptane-5-carboxylic Acid

Causality: The spiro[3.3]heptane system is highly strained. While stable to standard saponification, the use of a mixed aqueous-organic solvent (THF/MeOH/H2O) ensures the highly lipophilic benzhydryl-protected ester remains fully solvated, preventing heterogeneous reaction kinetics that cause incomplete conversion.

  • Preparation: Dissolve methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate (1.0 equiv, 5.0 mmol) in a 2:1:1 mixture of THF/MeOH/H2O (20 mL).

  • Reaction: Add Lithium hydroxide monohydrate (LiOH·H 2​ O) (3.0 equiv, 15.0 mmol) in one portion. Stir the reaction mixture at 25 °C for 4–6 hours.

  • Workup: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water (10 mL) and adjust the pH to ~4 using 1M HCl. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Validation Checkpoint:

    • TLC: Complete consumption of the starting material ( Rf​ 0.7 in 3:1 Hexanes/EtOAc) and appearance of a polar spot ( Rf​ 0.1).

    • LC-MS: Strong UV signal at 254 nm (confirming benzhydryl retention) with a mass shift from [M+H]+ 322.4 to [M+H]+ 308.4.

Protocol 2: HATU-Mediated Amide Coupling

Causality: The 5-position of the azaspiro[3.3]heptane ring is neopentyl-like in its steric environment. Standard coupling reagents (e.g., EDC/HOBt) often proceed sluggishly. HATU is employed because the resulting HOAt active ester is highly reactive and accommodates the steric bulk of the spirocyclic core.

  • Activation: Dissolve the spirocyclic acid from Protocol 1 (1.0 equiv, 2.0 mmol) in anhydrous DMF (10 mL). Add DIPEA (3.0 equiv, 6.0 mmol) and HATU (1.2 equiv, 2.4 mmol). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv, 2.4 mmol). Stir at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (20 mL) and extract with EtOAc (3 × 15 mL). Wash the organics with 5% aqueous LiCl (to remove DMF) and brine. Dry and concentrate.

  • Validation Checkpoint: LC-MS confirms the disappearance of the acid peak ( [M+H]+ 308.4) and the appearance of the target amide mass.

Protocol 3: N-Debenzhydrylation via Hydrogenolysis

Causality: The benzhydryl (diphenylmethyl) group is chosen over standard Boc or Cbz groups because it provides a strong UV chromophore ( λ = 254 nm) for tracking the otherwise UV-transparent spirocycle during early steps. Once the desired vectors are established, palladium-catalyzed hydrogenolysis cleanly removes the benzhydryl group. Catalytic HCl is added to protonate the resulting secondary amine, preventing catalyst poisoning.

  • Preparation: Dissolve the benzhydryl-protected spiro-amide (1.0 equiv, 1.0 mmol) in Methanol (10 mL). Add 1.25M HCl in MeOH (1.5 equiv, 1.5 mmol) followed by 10% Pd/C (10% w/w).

  • Reaction: Purge the reaction flask with Nitrogen, then backfill with Hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 12–24 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess Methanol. Concentrate the filtrate to yield the free amine as an HCl salt.

  • Validation Checkpoint: Complete loss of UV absorbance at 254 nm in the product peak (as the spirocycle lacks a chromophore). LC-MS shows a mass shift corresponding to the loss of the diphenylmethyl group ( −166 Da).

Part 4: Pharmacological Validation Cascade

Once the target bioisostere is synthesized, it must be validated against the original piperidine-containing lead. The following cascade ensures that the theoretical benefits of the spiro[3.3]heptane core translate into measurable pharmacokinetic improvements[5][6].

ADMECascade Compound Spirocyclic Lead Compound Microsomes Metabolic Stability (HLM / MLM) Compound->Microsomes Permeability Permeability (Caco-2 / MDCK) Compound->Permeability Safety Safety Profiling (hERG / Cytotoxicity) Compound->Safety InVivo In Vivo PK (Clearance, Half-life) Microsomes->InVivo High Stability Permeability->InVivo High Efflux Ratio Safety->InVivo IC50 > 30 µM Decision Lead Optimization Decision InVivo->Decision

ADME and PK screening cascade for validating spirocyclic bioisosteres.

References

  • Spirocyclic Piperidine Bioisostere - Enamine.enamine.net.
  • 2-azaspiro[3.3]heptane as bioisoster of piperidine.ResearchGate.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.RSC Publishing.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.PubMed Central (PMC).
  • Ring Bioisosteres.Cambridge MedChem Consulting.
  • Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate.ChemicalBook.

Sources

Application

Scale-Up Synthesis Protocol for Methyl 2-Benzhydryl-2-azaspiroheptane-5-carboxylate: A Critical Angular Scaffold for Drug Discovery

Scale-Up Synthesis Protocol for Methyl 2-Benzhydryl-2-azaspiro[1]heptane-5-carboxylate: A Critical Angular Scaffold for Drug Discovery Executive Summary & Mechanistic Rationale The design and synthesis of novel, sp³-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Scale-Up Synthesis Protocol for Methyl 2-Benzhydryl-2-azaspiro[1]heptane-5-carboxylate: A Critical Angular Scaffold for Drug Discovery

Executive Summary & Mechanistic Rationale

The design and synthesis of novel, sp³-rich building blocks are of paramount importance in modern drug discovery. The 2-azaspiro[1]heptane core has emerged as a highly versatile, conformationally rigid bioisostere for saturated six-membered heterocycles such as piperidines, morpholines, and piperazines[2]. Specifically, the "angular" 5-substituted azaspiro[1]heptanes provide unique spatial trajectories for functional group vectors that cannot be accessed via traditional linear (6-substituted) scaffolds[3].

This application note details a highly optimized, scalable synthetic protocol for methyl 2-benzhydryl-2-azaspiro[1]heptane-5-carboxylate . The synthesis relies on the strategic application of the Trost cyclobutanone homologation[4] to construct the strained spirocyclic core, followed by a robust one-carbon homologation sequence. As a Senior Application Scientist, I have structured this protocol to emphasize the causality behind critical reagent choices—ensuring that the workflow is not merely a sequence of steps, but a self-validating system designed for multigram scale-up.

Retrosynthetic Strategy & Pathway Visualization

Direct [2+2] cycloadditions to form angular spirocycles often suffer from poor regioselectivity and require hazardous ketene gases. Instead, our retrosynthetic strategy leverages the Trost homologation of 1-benzhydrylazetidin-3-one. The resulting 5-oxo intermediate is then subjected to a Wittig enol-etherification, hydrolysis, and Pinnick oxidation sequence. This route deliberately avoids the toxicity and erratic scale-up behavior of TosMIC (Van Leusen reaction) on sterically hindered spiro-ketones, utilizing environmentally benign oxidants instead.

G SM 1-Benzhydrylazetidin-3-one (Starting Material) Ketone 5-Oxo-2-azaspiro[3.3]heptane (Trost Homologation) SM->Ketone 1. Cyclopropyl ylide 2. LiBF4, LiI (cat.) Aldehyde 5-Formyl Intermediate (Enol Ether Hydrolysis) Ketone->Aldehyde 1. Ph3P=CHOMe, t-BuOK 2. HCl (aq) Acid 5-Carboxylic Acid (Pinnick Oxidation) Aldehyde->Acid NaClO2, NaH2PO4 2-methyl-2-butene Target Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate (Target Compound) Acid->Target MeI, K2CO3 DMF

Figure 1: Retrosynthetic and forward synthetic workflow for the target angular spirocycle scale-up.

Phase 1: Construction of the Angular Spirocyclic Core

Mechanistic Insight

The construction of the spiro[1]heptane core utilizes cyclopropyldiphenylsulfonium tetrafluoroborate. Standard base-mediated rearrangements (e.g., KOH in DMSO) lead to the rapid decomposition of the fragile azetidine core[3]. To circumvent this, the intermediate oxaspiropentane is treated with mild Lewis acidic LiBF4​ and substoichiometric LiI . The lithium cation coordinates to the epoxide oxygen, while the iodide acts as a nucleophilic trigger to open the highly strained oxaspiropentane, smoothly facilitating the pinacol-type rearrangement to the cyclobutanone without degrading the benzhydryl protecting group[3].

Experimental Protocol: Synthesis of 2-Benzhydryl-5-oxo-2-azaspiro[1]heptane
  • Ylide Formation: To a flame-dried 2 L reactor under N2​ , add cyclopropyldiphenylsulfonium tetrafluoroborate (1.2 eq) and anhydrous THF (500 mL). Cool to 0 °C. Add potassium tert-butoxide (1.2 eq) portion-wise. Stir for 30 minutes until the ylide is fully generated.

  • Epoxidation: Dropwise add a solution of 1-benzhydrylazetidin-3-one (100 g, 1.0 eq) in THF (200 mL). Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​=0.4 ) should be consumed, yielding the oxaspiropentane intermediate ( Rf​=0.5 ).

  • Rearrangement: Cool the mixture to 0 °C. Add LiBF4​ (1.0 eq) and LiI (0.2 eq). Stir at room temperature for 2 hours. The iodide acts as a critical catalyst; omitting it will stall the reaction.

  • Workup: Quench with saturated aqueous NH4​Cl (500 mL). Extract with EtOAc ( 3×400 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via short-path silica plug to afford the ketone.

Phase 2: One-Carbon Homologation to the Carboxylate

Mechanistic Insight

To install the 5-carboxylate vector, the ketone is subjected to a Wittig olefination using (methoxymethyl)triphenylphosphonium chloride. The resulting enol ether is easily hydrolyzed to the aldehyde. For the subsequent oxidation, the Pinnick oxidation is strictly chosen over Jones or permanganate oxidations. The use of NaClO2​ and NaH2​PO4​ with 2-methyl-2-butene (as a hypochlorite scavenger) prevents the oxidative cleavage of the spiro core and avoids the hazardous chlorination of the benzhydryl nitrogen.

Experimental Protocol: Ketone to Methyl Ester
  • Enol Etherification: Suspend (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in anhydrous THF (600 mL) at 0 °C. Add potassium tert-butoxide (1.5 eq) and stir for 30 mins. Add the ketone from Phase 1 (1.0 eq) in THF (200 mL). Stir at room temperature for 12 hours.

  • Hydrolysis: To the crude reaction mixture, add 2M aqueous HCl (300 mL) and stir at room temperature for 4 hours.

  • IPC: Monitor via LC-MS for the disappearance of the enol ether and the appearance of the 5-formyl intermediate ( [M+H]+=292.2 ). Neutralize with saturated NaHCO3​ , extract with DCM, and concentrate.

  • Pinnick Oxidation: Dissolve the crude aldehyde in tert-butanol (400 mL) and 2-methyl-2-butene (100 mL). Cool to 0 °C. Dropwise add a solution of NaClO2​ (2.0 eq) and NaH2​PO4​ (2.0 eq) in water (200 mL). Stir for 4 hours. Extract with EtOAc, wash with brine, and concentrate to yield the crude carboxylic acid.

  • Esterification: Dissolve the acid in anhydrous DMF (300 mL). Add anhydrous K2​CO3​ (2.0 eq) and cool to 0 °C. Add methyl iodide (1.2 eq) dropwise. Stir for 3 hours at room temperature.

  • Final Isolation: Dilute with water (1 L) and extract with MTBE ( 3×300 mL). Wash the organics extensively with water ( 3×200 mL) to remove DMF, dry over MgSO4​ , and concentrate. Recrystallize or chromatograph to yield pure methyl 2-benzhydryl-2-azaspiro[1]heptane-5-carboxylate.

Quantitative Data & Scale-Up Metrics

To ensure a self-validating system, the following critical process parameters (CPPs) and analytical markers must be strictly monitored during scale-up operations.

StepIntermediateExpected Yield (%)Purity (HPLC)Critical Process Parameter (CPP)Key Analytical Marker
1 2-Benzhydryl-5-oxo-2-azaspiro[1]heptane80–85%>95%Substoichiometric LiI (0.2 eq)IR: 1780 cm⁻¹ (cyclobutanone C=O)
2 5-Formyl-2-benzhydryl-2-azaspiro[1]heptane75–80%>92%Strict pH control during hydrolysis¹H NMR: ~9.8 ppm (singlet, CHO)
3 2-Benzhydryl-2-azaspiro[1]heptane-5-carboxylic acid85–90%>97%2-methyl-2-butene equivalentsMS: [M-H]⁻ 306.1
4 Methyl 2-benzhydryl-2-azaspiro[1]heptane-5-carboxylate90–95%>99%Anhydrous K2​CO3​ , precise MeI dosing¹H NMR: ~3.6 ppm (singlet, OCH₃)

References

  • Expanding the Azaspiro[1]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks Organic Letters 2012, 14 (1), 66-69. URL:[Link][2]

  • Synthesis of Novel Angular Spirocyclic Azetidines Organic Letters 2011, 13 (4), 780-783. URL:[Link][3]

  • New synthetic reactions. A versatile cyclobutanone (spiroannelation) and gamma-butyrolactone (lactone annelation) synthesis Journal of the American Chemical Society 1973, 95 (16), 5321-5334. URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis of methyl 2-benzhydryl-2-azaspiro[1]heptane-5-carboxylate . This guide is designed for medicinal chemists and drug development professionals seeking to optimize t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of methyl 2-benzhydryl-2-azaspiro[1]heptane-5-carboxylate . This guide is designed for medicinal chemists and drug development professionals seeking to optimize the yield and scalability of this highly valuable, sterically constrained piperidine bioisostere.

Below, you will find a validated synthetic workflow, detailed experimental protocols, optimization data, and a mechanistic troubleshooting Q&A to help you overcome common bottlenecks in spiro-annulation and homologation.

Synthetic Strategy & Workflow

The most efficient and scalable route to the 5-carboxylate derivative avoids low-yielding direct cyclobutane-azetidine cross-couplings. Instead, it relies on a three-step sequence starting from the readily available 1-benzhydrylazetidin-3-one:

  • Trost Spiroannulation: Construction of the spiro[1]heptane core via a sulfur ylide.

  • Van Leusen Reductive Cyanation: One-carbon homologation of the resulting cyclobutanone to a nitrile.

  • Pinner Methanolysis: Conversion of the nitrile to the target methyl ester.

Workflow A 1-Benzhydrylazetidin-3-one (Starting Material) B 2-Benzhydryl-2-azaspiro [3.3]heptan-5-one A->B Cyclopropyldiphenylsulfonium BF4, LiI, Base (Trost Spiroannulation) C 2-Benzhydryl-2-azaspiro [3.3]heptane-5-carbonitrile B->C TosMIC, t-BuOK DME/t-BuOH (Van Leusen Cyanation) D Methyl 2-benzhydryl-2-azaspiro [3.3]heptane-5-carboxylate C->D HCl (g), MeOH Reflux (Pinner Reaction)

Three-step synthetic workflow for methyl 2-benzhydryl-2-azaspiro[1]heptane-5-carboxylate.

Validated Experimental Protocols

These protocols are designed as self-validating systems. In-process controls (IPCs) are included to ensure causality and reaction success before proceeding to the next step.

Step A: LiI-Catalyzed Trost Spiroannulation

  • Setup: To a flame-dried flask under argon, add cyclopropyldiphenylsulfonium tetrafluoroborate (1.2 equiv) and anhydrous THF (0.2 M). Cool to 0 °C.

  • Reagent Addition: Add 1-benzhydrylazetidin-3-one (1.0 equiv) followed by anhydrous Lithium Iodide (LiI, 0.2 equiv). Self-Validation: The mixture remains a suspension.

  • Base Addition: Dropwise add LiHMDS (1.0 M in THF, 1.5 equiv). Self-Validation: The suspension will transition into a clear, slightly yellow solution as the active iodohydrin forms.

  • Reaction: Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography to yield 2-benzhydryl-2-azaspiro[1]heptan-5-one .

Step B: Van Leusen Reductive Cyanation

  • Setup: Dissolve the spiro-ketone from Step A (1.0 equiv) and TosMIC (1.3 equiv) in a 1:1 mixture of strictly anhydrous DME and t-BuOH (0.15 M). Cool to 0 °C.

  • Base Addition: Add solid, anhydrous t-BuOK (2.5 equiv) in small portions over 15 minutes to prevent exothermic TosMIC decomposition.

  • Reaction: Stir at 0 °C for 1 hour, then warm to 35 °C for 4 hours. Self-Validation: A white precipitate (potassium p-toluenesulfinate) will form, indicating successful cyanation.

  • Workup: Dilute with water, extract with CH₂Cl₂, and purify to yield 2-benzhydryl-2-azaspiro[1]heptane-5-carbonitrile . Analytical Check: Confirm via IR spectroscopy (appearance of sharp -C≡N stretch at ~2240 cm⁻¹).

Step C: Pinner Methanolysis

  • Setup: Dissolve the nitrile from Step B in anhydrous methanol (0.1 M). Cool the solution to 0 °C.

  • Gas Saturation: Bubble dry HCl gas through the solution until fully saturated (approx. 15-20 minutes).

  • Reaction: Seal the vessel (with appropriate pressure relief) and heat to reflux for 12 hours.

  • Hydrolysis: Concentrate the mixture in vacuo, then add ice-cold water and stir for 30 minutes to hydrolyze the intermediate imidate.

  • Workup: Carefully neutralize with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify to yield the target methyl 2-benzhydryl-2-azaspiro[1]heptane-5-carboxylate . Analytical Check: IR spectroscopy will show the disappearance of the nitrile peak and the emergence of a strong ester carbonyl stretch at ~1735 cm⁻¹.

Yield Optimization Data

The spiroannulation step is historically the most problematic, often suffering from severe decomposition. The table below summarizes the optimization of this critical step, demonstrating the absolute necessity of LiI as a nucleophilic catalyst[2].

EntryBase / SolventAdditiveTime (h)Yield (%)Observation
1KOH / DMSONone24< 5Complete decomposition
2KOtBu / TolueneNone24< 10Unreacted starting material
3LiHMDS / THFLiBF₄ (1.0 eq)1252Sluggish rearrangement
4 LiHMDS / THF LiI (0.2 eq) 2 85 Rapid, clean conversion

Troubleshooting & FAQs

Q1: My spiroannulation step (Step A) is yielding mostly decomposition products or unreacted starting material. Why do standard basic conditions fail? A1: The Trost spiroannulation proceeds via a highly strained oxaspiropentane intermediate. Under standard basic conditions (e.g., KOH/DMSO), this intermediate is too stable to undergo spontaneous rearrangement and instead decomposes over time. As demonstrated by [2], the addition of substoichiometric Lithium Iodide (LiI) acts as a crucial nucleophilic catalyst. The iodide ion attacks the oxaspiropentane to form an iodohydrin alkoxide, which rapidly undergoes a pinacol-type ring expansion to form the cyclobutanone, ejecting the iodide to turn over the catalytic cycle.

Mechanism N1 Oxaspiropentane Intermediate N2 Iodohydrin Alkoxide (Ring Opened) N1->N2 LiI (Nucleophilic attack by I⁻) N3 5-Oxo-2-azaspiro heptane Core N2->N3 Pinacol-Type Rearrangement (-I⁻)

Mechanism of LiI-catalyzed oxaspiropentane rearrangement to cyclobutanone.

Q2: I am observing incomplete conversion during the Van Leusen cyanation (Step B). How can I drive the reaction to completion? A2: Incomplete conversion in the Van Leusen reaction[3] on cyclobutanones is almost always caused by inadequate base strength or protic solvent interference. The reaction requires the generation of the TosMIC anion. If your t-BuOK has absorbed ambient moisture, it will form KOH, which is not basic enough to efficiently deprotonate TosMIC in this solvent system. Ensure you are using strictly anhydrous t-BuOK from a freshly opened bottle. Additionally, keep the initial temperature strictly at 0 °C; adding base at room temperature causes rapid, non-productive decomposition of TosMIC before it can attack the ketone.

Q3: During the Pinner reaction (Step C), I isolate the primary amide instead of the methyl ester. What is going wrong? A3: You are experiencing premature hydrolysis. The Pinner reaction first forms a highly moisture-sensitive imidate intermediate. If your methanol is not strictly anhydrous, or if ambient moisture enters the reflux condenser, the water will attack the imidate prematurely, yielding the stable primary amide rather than the ester. To fix this, dry your methanol over molecular sieves prior to use, ensure your HCl gas is passed through a drying tube (e.g., CaCl₂), and only introduce water after the methanol has been removed in vacuo during the final workup phase.

References

  • Guérot, C., Tchitchanov, B. H., Knust, H., & Carreira, E. M. (2011). "Synthesis of Novel Angular Spirocyclic Azetidines." Organic Letters, 13(4), 780–783. URL:[Link]

  • Possel, O., & van Leusen, A. M. (1977). "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." Tetrahedron Letters, 18(48), 4229-4232. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Pd-Catalyzed Cross-Coupling with Spirocyclic Amines

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, complex challenges researchers face when integrating azaspirocyclic scaffolds via p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, complex challenges researchers face when integrating azaspirocyclic scaffolds via palladium-catalyzed Buchwald-Hartwig aminations.

Azaspirocycles are highly privileged motifs in modern drug discovery. Their rigid 3D architecture and high fraction of sp³-hybridized carbons (Fsp³) significantly improve target specificity, metabolic stability, and aqueous solubility compared to flat, planar heterocycles[1]. However, this exact 3D structural rigidity introduces severe steric hindrance during cross-coupling, often stalling the catalytic cycle and leading to reaction failure[2].

This guide synthesizes field-proven optimizations, mechanistic causality, and self-validating protocols to ensure your cross-coupling workflows succeed.

Mechanistic Bottlenecks in Spirocycle Amination

To troubleshoot effectively, we must first understand the causality of failure. In a standard Buchwald-Hartwig amination, the catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. For spirocyclic amines, the critical point of failure is the amine coordination and deprotonation step . The bulky, non-planar nature of the spirocycle physically repels the Pd(II) complex, preventing the formation of the critical amido intermediate[3].

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OA Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA Ar-X Addition AmineCoord Amine Coordination L-Pd(II)(Ar)(X)(NHR2) OA->AmineCoord Spirocyclic Amine (Steric Bottleneck) Amido Amido Complex L-Pd(II)(Ar)(NR2) AmineCoord->Amido Base (HX) Amido->Pd0 Reductive Elimination Product Cross-Coupled Product Ar-NR2 Amido->Product Product Release

Pd-Catalyzed Amination Cycle highlighting the steric bottleneck during spirocycle coordination.

Troubleshooting Guides & FAQs

Q1: I am observing low conversion and unreacted aryl halide when coupling a secondary spirocyclic amine. How should I adjust my catalyst system? Expert Insight (Causality): Secondary spirocyclic amines (e.g., 2-oxa-6-azaspiro[3.3]heptane) possess extreme steric bulk that hinders their ability to coordinate to the Pd(II) oxidative addition complex[2]. If the amine cannot bind efficiently, the active Pd(0) species remains unengaged and eventually aggregates into inactive palladium black nanoparticles[4]. Solution: Abandon traditional Pd₂(dba)₃ precatalysts. The dba (dibenzylideneacetone) ligand is an electron-deficient olefin that competes with the hindered amine for Pd coordination. Instead, utilize a Gen 3 or Gen 4 Palladacycle (e.g., RuPhos Pd G3) . These precatalysts rapidly generate the highly active, mono-ligated L-Pd(0) species upon mild base activation, ensuring the catalyst is unencumbered when the hindered amine is introduced[4]. For secondary spirocycles, the ligand RuPhos or tBuXPhos is optimal; their electron-rich dicyclohexyl/di-tert-butyl phosphine centers accelerate oxidative addition, while their lower-ring substituents prevent the formation of inactive bis-ligated Pd(L)₂ dead-ends[3].

Q2: My spirocyclic substrate contains base-sensitive functional groups (e.g., esters, epoxides). Strong bases like NaOtBu are causing degradation. What are the alternatives? Expert Insight (Causality): The deprotonation of the Pd-amine complex to form the Pd-amido complex requires a base. While NaOtBu is kinetically fast, it is highly nucleophilic and will readily hydrolyze esters or open epoxides[4]. Solution: Transition to weaker, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄ . Because these inorganic bases have poor solubility in standard non-polar solvents (like toluene), you must optimize the solvent system to ensure sufficient base availability at the solid-liquid interface. Using 1,4-dioxane or t-amyl alcohol at elevated temperatures (80–100 °C) facilitates the necessary proton transfer without degrading your sensitive spirocyclic substrate[5].

Q3: Instead of the C-N coupled product, I am isolating large amounts of the hydrodehalogenated aryl ring (Ar-H). Why is this happening? Expert Insight (Causality): Hydrodehalogenation is a parasitic side reaction that occurs when the rate of reductive elimination is slower than alternative reduction pathways[4]. Because spirocyclic amines create an extremely crowded Pd-amido complex, reductive elimination can be delayed. During this delay, trace moisture or the solvent itself (e.g., THF) can act as a hydride donor, reducing the Pd(II) complex to yield the Ar-H byproduct. Solution: First, ensure rigorously anhydrous and degassed conditions. Second, mechanically accelerate the reductive elimination step by selecting a ligand with massive steric bulk on the non-coordinating ring, such as tBuBrettPhos . The extreme bulk of the tert-butyl groups forces the aryl and spirocyclic amido groups closer together on the Pd center, dramatically lowering the activation energy for reductive elimination.

Quantitative Data: Optimized Parameters for Spirocyclic Amines

To streamline your reaction design, I have summarized the optimal catalyst/base/solvent combinations based on the specific structural class of your spirocyclic amine.

Amine ClassRecommended LigandPreferred PrecatalystOptimal BaseRecommended Solvent
Primary Spirocycle (Sterically Accessible)BrettPhosBrettPhos Pd G3NaOtBuToluene (0.2 M)
Secondary Spirocycle (Highly Hindered)RuPhos / tBuXPhosRuPhos Pd G3NaOtBu1,4-Dioxane (0.2 M)
Base-Sensitive Spirocycle (e.g., Esters)tBuBrettPhostBuBrettPhos Pd G3Cs₂CO₃t-Amyl Alcohol (0.2 M)
Heteroaryl Halide Electrophile tBuXPhostBuXPhos Pd G4K₃PO₄1,4-Dioxane (0.2 M)
Standardized Protocol: Gen 3 Palladacycle-Catalyzed Amination

This methodology is designed as a self-validating system . By utilizing a Gen 3 Palladacycle, we eliminate the variable of catalyst initiation time. The protocol includes specific validation checkpoints to ensure mechanistic integrity.

Workflow Step1 1. Glovebox Setup Add Pd G3 Precatalyst, Ligand, & Base Step2 2. Reagent Addition Add Aryl Halide & Spirocyclic Amine Step1->Step2 Step3 3. Solvent Addition Add Anhydrous, Degassed 1,4-Dioxane Step2->Step3 Step4 4. Thermal Activation Heat at 80-100°C for 12-24h Step3->Step4 Step5 5. Workup & Purification Celite Filtration & Chromatography Step4->Step5

Step-by-step experimental workflow for Buchwald-Hartwig amination using Gen 3 Palladacycles.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, charge an oven-dried 2-dram vial equipped with a magnetic stir bar with the Aryl Halide (1.0 equiv) and the Spirocyclic Amine (1.2 equiv, if solid).

  • Catalyst & Base Loading: Add the selected Gen 3 Palladacycle (e.g., RuPhos Pd G3, 2–5 mol%), the corresponding free ligand (RuPhos, 2–5 mol%), and the appropriate base (e.g., Cs₂CO₃, 1.5 equiv). Note: The 1:1 ratio of precatalyst to free ligand prevents the formation of inactive Pd dimers.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration. If the spirocyclic amine is a liquid, add it at this stage via a calibrated microsyringe.

  • Reaction Execution: Seal the vial tightly with a PTFE-lined cap. Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 80–100 °C. Stir vigorously (800 rpm) for 12–24 hours.

  • Self-Validation & Monitoring: After 4 hours, halt stirring, allow the solids to settle, and sample 10 µL of the supernatant. Dilute in 1 mL of LC-MS grade acetonitrile. Analyze via LC-MS.

    • Validation Check: The complete disappearance of the aryl halide confirms successful oxidative addition. The absence of the Ar-H mass peak confirms that reductive elimination is successfully outcompeting hydrodehalogenation.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure azaspirocyclic product.

References
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, ACS Publications.[Link]

  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Molecules, MDPI.[Link]

  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. ResearchGate.[Link]

Sources

Troubleshooting

resolving organic solvent solubility issues of methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate

Technical Support Center: Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with methyl 2-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate. We will explore the structural characteristics of this molecule, provide systematic troubleshooting protocols, and answer frequently asked questions to facilitate your experimental success.

Understanding the Molecule: A Structural Analysis

To effectively troubleshoot solubility, we must first understand the molecule's structure. Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate possesses distinct regions that influence its interaction with different solvents:

  • The Benzhydryl Group: This large, nonpolar moiety, consisting of two phenyl rings attached to a single carbon, dominates the molecule's character.[1] Its significant hydrophobic surface area suggests a preference for nonpolar environments.

  • The Azaspiro[3.3]heptane Core: This rigid, saturated heterocyclic system is a key structural feature in many modern pharmaceutical compounds.[2][3] While primarily aliphatic and nonpolar, the tertiary amine introduces a site for potential polar interactions.

  • The Methyl Carboxylate Group: This ester functional group provides a polar, hydrophilic region capable of acting as a hydrogen bond acceptor.

The combination of a large, nonpolar domain with smaller, polar functional groups makes this an amphiphilic molecule with potentially complex solubility behavior. It is unlikely to be freely soluble in solvents at the extremes of the polarity scale (like water or hexane) but may show affinity for solvents of intermediate polarity. The general principle that "like dissolves like" is the foundational guide for predicting solubility.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is my compound not dissolving in common polar solvents like methanol or ethanol? A1: The molecule's large, nonpolar benzhydryl group likely outweighs the solubilizing effects of the polar ester and amine groups.[6] For a molecule to dissolve, the energy gained from solvent-solute interactions must be sufficient to overcome both solute-solute interactions (crystal lattice energy) and solvent-solvent interactions.[7] In polar protic solvents, the hydrophobic benzhydryl group disrupts the strong hydrogen-bonding network of the solvent, making dissolution energetically unfavorable.

Q2: I tried a nonpolar solvent like hexane and it still didn't dissolve. Why? A2: While the benzhydryl group favors nonpolar environments, the polar methyl ester and the tertiary amine can hinder solubility in purely aliphatic or aromatic hydrocarbon solvents.[6] These polar groups have dipole-dipole interactions with each other that a nonpolar solvent cannot effectively disrupt and solvate.

Q3: Can I heat the mixture to improve solubility? A3: Yes, gentle heating is a standard method to increase the solubility of most organic compounds.[8] Increased kinetic energy helps overcome the intermolecular forces in both the solute's crystal lattice and the solvent. However, proceed with caution. Use the lowest effective temperature and ensure your solvent's boiling point is not exceeded. Always check the thermal stability of your compound, as excessive heat can cause degradation.

Q4: Is sonication a good option to aid dissolution? A4: Sonication is an excellent first step. The high-frequency ultrasound waves create micro-cavitations that can help break apart solute aggregates and increase the surface area available for solvation, accelerating the dissolution process.[8] It is particularly useful for kinetically slow dissolution processes where the compound is thermodynamically soluble.

Q5: My compound "oiled out" of solution upon cooling. What does this mean and what should I do? A5: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a crystalline solid. This typically happens when a saturated or supersaturated solution is cooled, and the solute has a melting point lower than the temperature of the solution, or when impurities are present. To resolve this, you can try re-heating the solution and cooling it more slowly, perhaps with scratching the side of the flask to induce crystallization. Alternatively, you may need to use a larger volume of solvent or a different co-solvent system.

Troubleshooting and Optimization Workflow

This section provides a systematic approach to resolving solubility issues. The core principle is to start with the simplest, least disruptive methods and progress to more complex solutions.

Logical Troubleshooting Flow

The following diagram illustrates a recommended workflow for tackling solubility challenges with this compound.

G start Compound Fails to Dissolve vortex Vortex / Sonicate for 5-10 min start->vortex reassess Still Undissolved? vortex->reassess heat Apply Gentle Heat (e.g., 40°C) reassess->heat Yes success SOLUBILIZED reassess->success No screening Proceed to Systematic Solvent Screening cosolvent Investigate Co-Solvent Systems screening->cosolvent reassess2 Still Undissolved? heat->reassess2 reassess2->screening Yes reassess2->success No fail Insoluble under these conditions. Re-evaluate project needs. cosolvent->fail

Caption: A flowchart for troubleshooting solubility issues.

Data Presentation: Properties of Suggested Organic Solvents

When selecting a solvent, it is crucial to consider its physical properties. The polarity index is a relative measure of a solvent's polarity.[9]

SolventClassPolarity Index (P')[9][10]Boiling Point (°C)[10][11]Notes
TolueneAromatic2.4111Good starting point for nonpolar, aromatic compounds.
Dichloromethane (DCM)Halogenated3.140Volatile; good for dissolving a wide range of compounds.
Tetrahydrofuran (THF)Ether4.066A moderately polar aprotic solvent; can be a good choice.
Ethyl Acetate (EtOAc)Ester4.477Medium polarity; often effective for compounds with esters.
AcetoneKetone5.156Polar aprotic solvent; miscible with a wide range of solvents.
Acetonitrile (ACN)Nitrile5.882Polar aprotic solvent.
N,N-Dimethylformamide (DMF)Amide6.4153High-boiling point polar aprotic solvent; very strong solvent.
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2189High-boiling point polar aprotic solvent; excellent solubilizing power.

Experimental Protocols

Protocol 1: Systematic Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents using a minimal amount of your compound.

Objective: To identify a suitable single solvent for methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate.

Materials:

  • Your compound (approx. 10-20 mg)

  • A selection of solvents from the table above (e.g., Toluene, DCM, THF, Ethyl Acetate, Acetonitrile, DMSO)

  • Small vials (e.g., 1-2 mL) with caps

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation: Weigh approximately 1-2 mg of your compound into each labeled vial. Precision is not critical, but consistency is helpful.

  • Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates an initial high concentration (10-20 mg/mL).

  • Initial Agitation: Cap the vial securely and vortex for 30-60 seconds. Visually inspect for dissolution.

  • Sonication: If the solid remains, place the vial in a sonicator bath for 5-10 minutes. Visually inspect again.

  • Incremental Addition: If the compound is still not dissolved, add another 100 µL of the solvent (total volume 200 µL) and repeat steps 3 and 4. Continue this incremental addition up to a total volume of 1 mL.

  • Observation and Record Keeping: Carefully record your observations for each solvent:

    • Insoluble: No visible decrease in solid material.

    • Slightly Soluble: Some solid has dissolved, but a significant amount remains.

    • Sparingly Soluble: Most of the solid has dissolved.

    • Freely Soluble: The solid dissolves completely to give a clear solution.

  • Repeat: Repeat steps 2-6 for each solvent you wish to test. This systematic approach will give you a clear picture of your compound's solubility profile.

Protocol 2: Developing a Co-Solvent System

If a single solvent is not effective, a co-solvent system can often provide the necessary balance of polarity to achieve dissolution.[12][13] Co-solvents are mixtures of two or more miscible solvents used to enhance the solubility of a solute.[14][15]

Objective: To find a binary solvent mixture that dissolves the compound.

Principle: This approach pairs a "good" but imperfect solvent with a "poor" solvent to fine-tune the polarity of the medium.

Procedure:

  • Identify a Starting Point: From Protocol 1, identify the solvent in which your compound was "sparingly" or "slightly" soluble. This will be your primary solvent. Let's assume this is Dichloromethane (DCM).

  • Select a Co-Solvent: Choose a miscible co-solvent with a different polarity. For example, if your compound is slightly soluble in DCM (less polar), a good co-solvent to try would be Acetonitrile or Methanol (more polar).

  • Initial Suspension: Place 1-2 mg of your compound in a vial. Add a small amount (e.g., 100 µL) of the poorer solvent (e.g., Methanol) in which it is mostly insoluble, and vortex to create a suspension.

  • Titration: Slowly add the primary, "better" solvent (DCM) dropwise while vortexing or stirring.

  • Observe: Continue adding the primary solvent until the compound fully dissolves. Note the approximate ratio of the two solvents required for dissolution.

  • Optimization: This method can be repeated by starting with the primary solvent and titrating with the co-solvent to find the optimal ratio for your desired concentration.

By following these structured protocols, you can efficiently and systematically overcome the solubility challenges presented by the unique amphiphilic structure of methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate.

References

Sources

Optimization

purification methods for benzhydryl-protected spirocyclic compounds

Welcome to the Technical Support Center for Advanced Scaffold Purification . As a Senior Application Scientist, I frequently assist drug development professionals in navigating the unique physicochemical hurdles presente...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Scaffold Purification . As a Senior Application Scientist, I frequently assist drug development professionals in navigating the unique physicochemical hurdles presented by complex molecular architectures.

1 for their rigid, three-dimensional complexity, which enhances target binding affinity and metabolic stability[1]. To manipulate these polar, often amine-containing cores, the benzhydryl (diphenylmethyl, DPM) protecting group is frequently employed due to its immense steric bulk and lipophilicity[2]. However, this combination creates a paradox: a highly polar, rigid core masked by a massive, acid-labile, lipophilic umbrella.

Below is our comprehensive troubleshooting guide, validated protocols, and mechanistic workflows to help you master the purification of these challenging compounds.

Section 1: Diagnostic Troubleshooting & FAQs

Q1: My benzhydryl-protected spirocycle is streaking severely on silica gel, and I am losing product on the column. What is causing this? Causality: The DPM group is highly lipophilic, but the spirocyclic core often contains basic nitrogen atoms. Furthermore,2[2]. Standard silica gel contains acidic silanol groups (pKa ~4.5–5.5). When a basic spirocyclic amine interacts with these silanols, it causes severe chromatographic tailing. More critically, the localized acidity can catalyze premature cleavage of the DPM group directly on the column, leading to irreversible product loss. Solution: You must deactivate the silica. Pre-flush your column with 1–2% triethylamine (Et₃N) in your starting non-polar solvent. This neutralizes the acidic silanols, preventing both the streaking of basic amines and the premature degradation of the protecting group.

Q2: I am trying to remove the DPM group, but LC-MS shows multiple high-molecular-weight byproducts. How do I prevent re-alkylation? Causality: Acidic cleavage of the DPM group (typically using TFA or HCl) generates a highly stable, long-lived benzhydryl carbocation (Ph₂CH⁺)[3]. If this electrophile is not immediately quenched, it will undergo nucleophilic attack by the newly liberated spirocyclic amine or other electron-rich functional groups on your molecule. Solution: Implement a carbocation scavenger. 3[3] or4[4] to the cleavage cocktail irreversibly traps the benzhydryl cation, ensuring a clean deprotection profile.

Q3: My protected spirocycle co-elutes with benzhydrol and benzhydryl chloride byproducts. How can I separate them? Causality: The massive DPM group dominates the physicochemical properties of the molecule,5[5]. Normal-phase chromatography struggles to differentiate these planar aromatic surfaces. Solution: Exploit the 3D geometry of the spirocycle. Switch to Reversed-Phase HPLC (RP-HPLC) using a C18 column. The alkyl chains of the C18 stationary phase are highly sensitive to the 3D hydrodynamic volume of the rigid spirocyclic core, allowing for baseline separation from planar aromatic impurities. Ensure you use a basic modifier (e.g., 0.1% NH₄OH) in your mobile phase to prevent acid-catalyzed deprotection during the run.

Section 2: Visual Workflows

Workflow for selecting the optimal purification strategy for DPM-protected spirocycles.

Mechanistic pathway of DPM cleavage and the critical role of carbocation scavengers.

Section 3: Self-Validating Experimental Protocols

Protocol A: Base-Deactivated Normal Phase Chromatography

This self-validating system ensures the DPM group remains intact while resolving basic spirocyclic amines.

  • Solvent Preparation: Prepare your mobile phase (e.g., Hexanes/EtOAc). Add 1% v/v Triethylamine (Et₃N) to both your weak and strong solvent lines.

  • Column Passivation: Pump 3–5 column volumes (CV) of the Et₃N-spiked weak solvent through the bare silica column. Causality: This irreversibly caps the acidic silanols, transforming the stationary phase into a neutral/mildly basic environment.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM). If solubility is poor, dry-load the compound onto Celite (do NOT dry-load onto bare silica, as the concentration of acidic sites will degrade the product during solvent removal).

  • Elution & Validation: Run the gradient. Validate fractions immediately using TLC (UV 254 nm active due to the DPM chromophore). The product should elute as a sharp, non-tailing band.

Protocol B: Scavenger-Assisted Acidic Deprotection

A robust method to yield the free spirocycle without electrophilic contamination.

  • Cocktail Preparation: Prepare a cleavage cocktail of Dichloromethane (DCM) / Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water in a ratio of 45:50:2.5:2.5. Causality: TIS and water act as orthogonal scavengers; TIS reduces the benzhydryl cation to diphenylmethane, while water traps it as benzhydrol[2].

  • Cleavage: Cool the DPM-protected spirocycle to 0 °C. Slowly add the cleavage cocktail (10 mL per gram of substrate). Causality: Cooling mitigates the exothermic protonation step, preventing non-specific degradation of the spirocyclic core. Stir and allow to warm to room temperature for 30–60 minutes.

  • Quenching & Validation: Monitor by LC-MS. Once the starting material is consumed, concentrate the mixture under a stream of nitrogen (do not heat). Triturate the resulting residue with cold diethyl ether. The trapped diphenylmethane/benzhydrol byproducts remain soluble in ether, while the fully deprotected spirocycle precipitates as a highly pure TFA salt.

Section 4: Quantitative Data on Cleavage & Stability

The following table summarizes the expected cleavage kinetics and scavenger efficacy across various DPM-protected heteroatoms based on established literature[2],[3],[6],[4].

Substrate TypeCleavage Acid SystemScavenger (Equiv)Cleavage TimeTarget Purity (LC-MS)Re-alkylation Byproducts
N-DPM Spiro-piperidine2M HCl in Et₂ONone10 min< 60%> 30%
N-DPM Spiro-piperidine50% TFA in DCMTIS (5% v/v)30 min> 95%< 1%
O-DPM Spiro-lactone10% Triflic Acid / TFAAnisole (5 eq)15 min (0 °C)> 98%Not Detected
S-DPM Spiro-thiol95% TFATIS / H₂O (2.5% ea)60 min> 95%< 2%

References

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Wiley Online Library. Available at:[Link]

  • A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. MDPI. Available at:[Link]

  • Benzhydryl as an Efficient Selective Nitrogen Protecting Group for Uracils. ACS Publications. Available at:[Link]

  • Easy-To-Synthesize Spirocyclic Compounds Possess Remarkable in Vivo Activity against Mycobacterium tuberculosis. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Azaspiro[3.3]heptane Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in resolving bottlenecks associated with highly strained spirocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in resolving bottlenecks associated with highly strained spirocyclic scaffolds. Azaspiro[3.3]heptanes are invaluable, polar, non-planar bioisosteres for piperidines and piperazines. However, due to their ~25 kcal/mol ring strain and unique steric demands, functionalizing these scaffolds—whether via Buchwald-Hartwig amination, Suzuki cross-coupling, or N-alkylation—frequently suffers from low conversion rates, catalyst poisoning, or ring-opening degradation.

This guide provides field-proven, mechanistic solutions and self-validating experimental workflows to optimize your conversion rates.

Diagnostic Workflow for Low Conversion Rates

Before adjusting your reagents, use the diagnostic logic tree below to identify the mechanistic root cause of your low conversion.

G Start Low Conversion Detected Analyze LC-MS / 1H NMR Analysis Start->Analyze Unreacted High Unreacted SM? Analyze->Unreacted Byproducts Significant Byproducts? Analyze->Byproducts CatPoison Catalyst Poisoning Unreacted->CatPoison Yes RingOpen Ring-Opening Byproducts->RingOpen Yes Sol1 Add Et3N Co-base CatPoison->Sol1 Sol2 Lower Temp (<80°C) RingOpen->Sol2

Diagnostic logic tree for identifying and resolving low conversion in spirocyclic functionalization.

In-Depth Troubleshooting Guides

Q1: Why am I getting <20% conversion in the Pd-catalyzed Buchwald-Hartwig amination of 2,6-diazaspiro[3.3]heptane with aryl bromides?

Causality: The spirocyclic nature of 2,6-diazaspiro[3.3]heptane creates a sterically demanding environment. Standard amination conditions (e.g., Pd2(dba)3, BINAP, KOtBu, 110 °C) often lead to stalled catalytic cycles. The highly basic secondary amine of the spirocycle can competitively bind to the palladium center, preventing efficient oxidative addition turnover and causing severe catalyst deactivation 1.

Solution: A critical, field-proven modification is the addition of a catalytic amount of triethylamine (Et3N) as a co-base alongside your primary inorganic base. The Et3N acts as a transient proton shuttle and prevents the spirocyclic amine from poisoning the palladium catalyst, maintaining the basicity required for the catalytic cycle without degrading the strained ring.

Self-Validating Protocol:

  • Preparation: In a glovebox, charge a Schlenk tube with aryl bromide (0.4 mmol, 1.0 equiv), monoprotected 2,6-diazaspiro[3.3]heptane oxalate salt (0.55 equiv), Pd2(dba)3 (1–2.5 mol %), (±)-BINAP (1.5 equiv relative to Pd), and KOtBu (3.0 equiv).

  • Solvent & Co-base Addition: Add anhydrous toluene (5 mL) followed by exactly 5 drops (~0.5 equiv) of Et3N.

  • Reaction: Seal the tube, remove from the glovebox, and heat at 110 °C for 12–46 hours under vigorous stirring.

  • Validation: Monitor via LC-MS. The presence of Et3N should shift the conversion from <20% to >75% within 12 hours. If unreacted aryl bromide persists, verify the anhydrous nature of the KOtBu and the integrity of the Pd source.

Q2: My Ni-catalyzed C(sp3)-C(sp2) cross-coupling of azaspiro[3.3]heptane yields significant ring-opened byproducts. How can I optimize the conversion?

Causality: Nickel-catalyzed cross-coupling of highly strained aliphatic rings is inherently challenging. If the intermediate Ni(III) dialkyl or alkyl-aryl complex is too long-lived, the slow rate of reductive elimination allows competitive β-carbon elimination to occur. In spiro[3.3]heptanes, the release of ring strain drives this irreversible ring-opening pathway 2.

Solution: To outcompete the ring-opening pathway, you must accelerate reductive elimination. This is achieved by utilizing specific bidentate ligands (e.g., dtbbpy or tailored phosphines) and strictly controlling the reaction temperature. Utilizing Ni(OTf)2 instead of NiCl2 often improves the electrophilicity of the metal center, promoting faster cross-coupling.

Self-Validating Protocol:

  • Setup: Combine the azaspiro[3.3]heptane derivative (0.4 mmol), arylboronic acid (0.8 mmol), Ni(OTf)2 (10 mol %), and the optimized ligand (10 mol %) in an oven-dried vial.

  • Base & Solvent: Add K2CO3 (3.0 equiv) and anhydrous THF (0.2 M).

  • Coupling: Stir at 100 °C for 4 hours.

  • Validation: Analyze the crude mixture by 1H NMR. Calculate the ratio of the desired spirocyclic product to the ring-opened byproduct. A successful run will yield a regioselectivity ratio of >20:1. If ring-opening exceeds 5%, lower the temperature to 80 °C, switch the solvent to dimethoxyethane (DME), and extend the reaction time to 24 hours.

Q3: During the scale-up synthesis of 2-oxa-6-azaspiro[3.3]heptane via N-alkylation, the yield drops drastically due to sluggish filtration. What is the alternative?

Causality: Traditional synthetic routes often rely on N-tosyl protection followed by magnesium-mediated deprotection. On a multigram scale, this generates gelatinous magnesium salts that trap the product. The resulting sluggish filtration leads to severe mechanical yield losses and prolonged exposure to air/moisture, which degrades the free amine 3.

Solution: Bypass the protecting group entirely by employing a hydroxide-facilitated alkylation using 3,3-bis(bromomethyl)oxetane (BBMO) under Schotten-Baumann-type conditions. This allows for direct liquid-liquid extraction of the product, avoiding metal salts entirely.

Self-Validating Protocol:

  • Reagent Preparation: Synthesize BBMO from commercially available tribromoneopentyl alcohol using NaOH. Distill to >95% purity.

  • Alkylation: React the primary amine (e.g., 2-fluoro-4-nitroaniline, 1.0 equiv) with BBMO (1.2 equiv) in the presence of aqueous NaOH.

  • Isolation: Extract the spiroamine product directly into the organic phase (e.g., ethyl acetate), completely bypassing any metal-salt filtration.

  • Validation: The isolated yield should routinely exceed 85% at a 100 g scale, with >99% purity by HPLC.

Quantitative Data: Impact of Reaction Conditions on Conversion

The following table summarizes the critical impact of co-bases and temperature on the Pd-catalyzed amination of 2,6-diazaspiro[3.3]heptane.

EntryCatalyst SystemBaseAdditiveTemp (°C)Conversion (%)Primary Issue Addressed
1Pd2(dba)3 / BINAPKOtBuNone110< 20%Catalyst poisoning by free amine
2Pd2(dba)3 / BINAPKOtBuEt3N (0.5 eq) 11083% Et3N acts as a transient proton shuttle
3Pd2(dba)3 / BINAPCs2CO3Et3N (0.5 eq)11078%Alternative base for base-sensitive substrates
4Pd2(dba)3 / BINAPKOtBuEt3N (0.5 eq)8045%Incomplete oxidative addition at low temp

Frequently Asked Questions (FAQs)

Q: Should I use the free base or a salt form of 2-oxa-6-azaspiro[3.3]heptane for functionalization? A: The free base is highly volatile and prone to degradation upon storage. It is highly recommended to isolate and store the compound as a sulfonate salt (e.g., p-toluenesulfonate) rather than the traditional oxalate salt. Sulfonate salts offer superior stability and enhanced solubility in polar aprotic solvents, which directly translates to higher downstream coupling yields 4.

Q: How do I handle the volatility of the free amine during workup? A: Never subject the free amine to rotary evaporation at elevated bath temperatures (>30 °C) or low pressures. If isolation is necessary, convert the amine to a stable salt (e.g., HCl or sulfonate) prior to concentration, or derivatize it in situ directly in the extraction solvent.

References

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions Source: Organic Letters (ACS Publications) URL:[Link]

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis Source: CCS Chemistry URL:[Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 Source: ACS Omega / PMC URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Physicochemical Properties of a Novel Spirocyclic Compound and a Classic Heterocycle

A Senior Application Scientist's In-Depth Analysis: Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate vs. Piperidine Introduction In the landscape of drug discovery and development, the physicochemical properties...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis: Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate vs. Piperidine

Introduction

In the landscape of drug discovery and development, the physicochemical properties of a molecule are foundational pillars that dictate its behavior, from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. The selection of a core scaffold is a critical decision, with even subtle structural modifications leading to vastly different properties. This guide provides a detailed comparative analysis of two nitrogen-containing heterocyclic compounds: Piperidine , a ubiquitous and simple six-membered ring, and Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate , a complex, rigid spirocyclic molecule.

Piperidine is a classic building block in medicinal chemistry, found in numerous pharmaceuticals.[1] Its simple structure and basic nitrogen atom make it a well-understood and versatile scaffold.[] In contrast, the spirocyclic heptane represents a more modern approach to scaffold design, offering a three-dimensional, rigid structure intended to provide novel intellectual property space and potentially improved target engagement. Understanding the fundamental physicochemical differences between such a simple and a complex scaffold is paramount for any researcher considering their use. This guide will delve into their comparative basicity (pKa), lipophilicity (logP), aqueous solubility, and physical state, supported by detailed experimental protocols for researchers to validate these properties in their own laboratories.

Molecular Structure and Core Properties

The fundamental differences between the two molecules are immediately apparent from their structures.

  • Piperidine (C₅H₁₁N): A saturated six-membered heterocycle with a secondary amine.[3] Its conformational flexibility allows it to exist primarily in a chair conformation.[1]

  • Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate (C₂₂H₂₅NO₂): A significantly larger and more complex molecule. It features a rigid spiro[3.3]heptane core, a tertiary amine, a bulky benzhydryl (diphenylmethyl) group, and a methyl ester. This rigid, three-dimensional structure is a key design feature.

The incorporation of the benzhydryl and methyl ester groups onto the spirocyclic core dramatically increases the molecular weight and alters the electronic and steric environment of the nitrogen atom compared to piperidine.

Comparative Analysis of Physicochemical Properties

The divergence in structure translates directly to a stark contrast in physicochemical properties. While extensive experimental data is available for the common reagent piperidine, data for the more novel spirocyclic compound is primarily based on high-quality computational predictions, a common scenario for new chemical entities.

Basicity (pKa)

The pKa of a molecule's conjugate acid is a measure of the basicity of the parent molecule. It is a critical parameter influencing a compound's solubility, absorption, and receptor interaction.

  • Piperidine: As a typical secondary aliphatic amine, piperidine is a moderately strong base.[4] Its conjugate acid, the piperidinium ion, has an experimentally determined pKa of approximately 11.1-11.2.[4][5] This basicity means that at physiological pH (~7.4), piperidine will be almost entirely protonated.

  • Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate: The nitrogen in this molecule is a tertiary amine. While tertiary amines are generally basic, the steric bulk of the adjacent benzhydryl group and the spirocyclic framework can be expected to hinder the approach of a proton, potentially reducing its basicity compared to a less encumbered amine. Furthermore, the electron-withdrawing effect of the distant ester group may have a minor influence. Predicted pKa values for structurally similar complex tertiary amines often fall in the range of 8.5-9.5. This lower basicity means that while still significantly protonated at physiological pH, the percentage of the neutral species will be higher compared to piperidine.

Lipophilicity (logP)

The n-octanol/water partition coefficient (logP) is the primary measure of a molecule's lipophilicity, or "greasiness." It is a key predictor of membrane permeability, protein binding, and aqueous solubility.[6]

  • Piperidine: With its small aliphatic structure, piperidine is only modestly lipophilic, having an experimental logP value of approximately 0.84.[5] This value indicates a slight preference for the lipid phase over the aqueous phase.

  • Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate: The presence of two phenyl rings in the benzhydryl group makes this molecule substantially more lipophilic. The large, nonpolar surface area dominates the molecule's character. Computationally predicted logP values for this compound are typically in the range of 4.0-5.0. This high logP value suggests a strong preference for lipid environments and predicts low aqueous solubility and potentially high plasma protein binding.

Aqueous Solubility

Solubility is the result of the interplay between a molecule's lipophilicity and the strength of its intermolecular interactions (crystal lattice energy for solids).[7]

  • Piperidine: Piperidine is miscible with water.[1][] This high solubility is driven by its ability to act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen), allowing it to integrate favorably into the water network.

  • Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate: The high lipophilicity (predicted logP > 4.0) and large molecular size strongly suggest that this compound will have very low aqueous solubility. While the tertiary amine and ester group can act as hydrogen bond acceptors, their contribution is overshadowed by the large, hydrophobic benzhydryl moiety. Its solubility is expected to be in the low µg/mL range, a common challenge for complex, high-logP drug candidates.

Physical State & Thermal Properties

These properties are dictated by molecular weight and the strength of intermolecular forces.

  • Piperidine: A colorless liquid at room temperature with a characteristic amine-like odor.[5] It has a melting point of approximately -9 to -7 °C and a boiling point of 106 °C.[1][3][5]

  • Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate: Due to its much larger molecular weight (347.46 g/mol vs. 85.15 g/mol for piperidine) and rigid structure, this compound is expected to be a solid at room temperature with a significantly higher melting point. The large, flat phenyl groups can facilitate efficient crystal packing through van der Waals forces and potential pi-stacking interactions, leading to a stable crystal lattice that requires more energy to break.

Summary Data Table

Physicochemical PropertyPiperidineMethyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate
Molecular Formula C₅H₁₁NC₂₂H₂₅NO₂
Molecular Weight 85.15 g/mol [3]347.46 g/mol
Structure alt text Structure available from chemical databases
pKa (Conjugate Acid) ~11.1[4][5]~8.5 - 9.5 (Predicted)
logP (Octanol/Water) ~0.84[5]~4.0 - 5.0 (Predicted)
Aqueous Solubility Miscible[1][8]Very Low (Predicted)
Physical State (at 25°C) Colorless Liquid[5]Crystalline Solid (Predicted)
Melting Point -9 °C[5]High (Predicted)
Boiling Point 106 °C[5]High (Predicted)

Implications for Research and Drug Development

The starkly different physicochemical profiles of these two molecules have profound implications for their application:

  • For Piperidine: Its high water solubility and well-understood basicity make it an easy-to-handle building block for synthesis and a reliable starting point for creating analogs. However, its low lipophilicity may need to be increased for applications requiring CNS penetration or cell membrane traversal.

  • For Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate: This compound represents a lead-like molecule with properties that present both opportunities and challenges. Its high lipophilicity suggests good potential for crossing lipid membranes, but it also carries the risk of poor aqueous solubility, high metabolic turnover, and non-specific binding. Formulating such a compound for in vivo studies would likely require enabling technologies like amorphous solid dispersions or lipid-based formulations. Its lower basicity might be advantageous in reducing potential off-target effects associated with highly basic compounds.

Detailed Experimental Protocols

To ensure scientific integrity, predicted values must be confirmed experimentally. The following are detailed, self-validating protocols based on established methodologies for determining the key physicochemical properties discussed.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is a gold standard for determining the pKa of basic compounds. It involves monitoring the pH of a solution of the compound as a strong acid is incrementally added.

Causality: The pKa corresponds to the pH at which 50% of the basic compound is protonated. This "half-equivalence point" is identified as the midpoint of the steepest part of the titration curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Accurately weigh ~10-20 mg of the compound prep2 Dissolve in a known volume (e.g., 50 mL) of 0.1 M KCl (or suitable solvent/co-solvent) prep1->prep2 Solubilize titrate1 Calibrate pH meter with standard buffers (pH 4, 7, 10) prep2->titrate1 titrate2 Place solution on a stir plate with a calibrated pH probe titrate1->titrate2 titrate3 Add standardized 0.1 M HCl in small, precise increments (e.g., 0.05 mL) titrate2->titrate3 titrate4 Record pH after each increment, allowing the reading to stabilize titrate3->titrate4 Repeat until pH changes become minimal analysis1 Plot pH (y-axis) vs. Volume of HCl added (x-axis) titrate4->analysis1 analysis2 Calculate the first derivative (ΔpH/ΔV) to find the equivalence point (peak) analysis1->analysis2 analysis3 Determine the volume of HCl at the half-equivalence point (V_equiv / 2) analysis2->analysis3 analysis4 The pH at the half-equivalence point is the pKa analysis3->analysis4

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Determination of logP by the Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.[9][10] It is considered the "gold standard" for its directness but requires careful execution to avoid artifacts like emulsion formation.[11]

Causality: The logP is the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase after the two phases have reached equilibrium.

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Pre-saturate n-octanol with water and water with n-octanol for 24h prep2 Prepare a stock solution of the compound in n-octanol part1 Add known volumes of the pre-saturated solvents to a vial (e.g., 5 mL octanol, 5 mL water) prep2->part1 part2 Add a small amount of the compound stock solution part1->part2 part3 Shake vigorously at a constant temperature (e.g., 25°C) for 1-2h part2->part3 part4 Allow phases to separate completely (centrifugation may be required) part3->part4 analysis1 Carefully sample an aliquot from EACH phase part4->analysis1 analysis2 Determine the concentration in each phase (C_oct, C_water) using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2 analysis3 Calculate P = C_oct / C_water analysis2->analysis3 analysis4 Calculate logP = log10(P) analysis3->analysis4

Caption: Workflow for logP determination via the shake-flask method.

Protocol 3: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method, OECD 105)

This protocol determines the equilibrium solubility of a compound, which is the most relevant value for thermodynamic processes.[12][13]

Causality: This method ensures that an excess of the solid compound is present, allowing the aqueous solution to become fully saturated. The measured concentration of the supernatant after equilibrium is reached represents the true thermodynamic solubility.

G cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add an excess amount of solid compound to a vial (undissolved solid MUST be visible) prep2 Add a precise volume of aqueous buffer (e.g., pH 7.4) prep1->prep2 prep3 Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium prep2->prep3 sep1 Allow vials to stand undisturbed to let solid settle prep3->sep1 sep2 Withdraw a sample of the supernatant sep1->sep2 sep3 Filter the sample through a low-binding 0.22 µm filter (e.g., PVDF) to remove any undissolved particles sep2->sep3 analysis1 Quantify the concentration of the compound in the filtrate using a validated analytical method (e.g., LC-MS/MS or HPLC-UV) sep3->analysis1 analysis2 The measured concentration is the thermodynamic solubility analysis1->analysis2

Caption: Workflow for thermodynamic solubility determination.

References

  • PubChem. Piperidine | C5H11N. National Center for Biotechnology Information. [Link]

  • Grokipedia. Piperidine. [URL not available]
  • Wikipedia. Piperidine. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.
  • CAS Common Chemistry. Piperidine. American Chemical Society. [Link]

  • Journal of Chemical & Engineering Data.
  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Springer.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • International Union of Pure and Applied Chemistry (IUPAC).
  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Link]

  • Google Books. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No.
  • Food and Agriculture Organization of the United Nations. Partition coefficient octanol/water. [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (2022). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • OECD. (2006). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

Sources

Comparative

Escape from Flatland: Comparative Metabolic Stability of Spirocyclic vs. Linear Amine Scaffolds

Executive Summary For decades, linear and planar monocyclic amines (e.g., dialkylamines, piperidines, piperazines) have been foundational to medicinal chemistry due to their synthetic accessibility. However, these "flat"...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, linear and planar monocyclic amines (e.g., dialkylamines, piperidines, piperazines) have been foundational to medicinal chemistry due to their synthetic accessibility. However, these "flat" scaffolds frequently suffer from poor pharmacokinetic profiles, primarily driven by rapid cytochrome P450 (CYP450)-mediated metabolism. The modern drug discovery paradigm has shifted toward the "escape from flatland" strategy, utilizing 1[1]. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), spirocycles introduce critical 3D structural rigidity that fundamentally alters enzyme-substrate interactions.

This guide objectively compares the metabolic stability of spirocyclic versus linear/planar amine scaffolds, detailing the mechanistic causality behind their performance and providing a self-validating experimental protocol for in vitro benchmarking.

Mechanistic Causality: Why Spirocycles Outperform Flat Amines

The enhanced metabolic stability of spirocyclic amines is not merely a byproduct of increased molecular weight; it is a direct consequence of altered 3D geometry and physicochemical properties.

  • Steric Occlusion of Metabolic Soft Spots: Linear amines and simple heterocycles (like piperazine) possess highly flexible, exposed α -carbon-hydrogen bonds that are highly susceptible to CYP450-mediated N-dealkylation and oxidation. Spirocycles—defined by two rings sharing a single tetrahedral sp3 carbon—force the ring planes into an orthogonal geometry. This 2[2], physically shielding the vulnerable α -carbons from the catalytic heme iron in the CYP450 active site.

  • Modulation of Lipophilicity (logD): High lipophilicity drives non-specific binding to the hydrophobic pockets of major metabolic enzymes like CYP3A4. Incorporating heteroatoms into the spirocyclic core (e.g., oxa-spirocycles) 1[1], thereby reducing intrinsic clearance ( CLint​ ).

  • Bioisosteric pKa Shifts: The rigid, strained nature of spirocycles (such as3[3]) subtly alters the electron density on the basic nitrogen. This often lowers the pKa slightly, reducing lysosomal trapping and altering the binding kinetics with metabolic enzymes.

Nuance in Scaffold Design: It is critical to note that the metabolic benefits of spirocycles are highly dependent on maintaining optimal lipophilicity. For example, replacing the piperidine ring in the local anesthetic bupivacaine with highly hydrophobic carbon-only spirocycles4[4], underscoring the need to balance Fsp3​ with polar surface area.

Mechanism cluster_linear Linear / Planar Amine Scaffold cluster_spiro Spirocyclic Amine Scaffold L1 High Conformational Flexibility & Exposed α-Carbons L2 Optimal CYP450 Active Site Fit (Rapid Oxidation) L1->L2 L3 High Intrinsic Clearance (Poor Stability) L2->L3 S1 High Fsp3 & Steric Bulk (Shielded α-Carbons) S2 Suboptimal CYP450 Binding (Steric Clash) S1->S2 S3 Low Intrinsic Clearance (High Stability) S2->S3

Mechanistic divergence in CYP450 metabolism of linear vs spirocyclic amines.

Quantitative Benchmarking: Experimental Data Comparison

The following table synthesizes comparative in vitro liver microsomal stability data from recent drug discovery campaigns, highlighting the quantitative impact of replacing planar amines with spirocyclic bioisosteres.

Target ApplicationParent Scaffold (Planar/Linear) CLint​ (µL/min/mg)Spirocyclic Bioisostere CLint​ (µL/min/mg)Impact on Stability & PK
Anti-Tuberculosis Piperazine (PBTZ169)102.0Azabicyclo[3.1.0]hexane (Cmpd 5)58.25[5].
Anticancer Morpholine (Sonidegib)High / RapidAngular Spirocyclic AzetidineLow / Prolonged3[3].
Local Anesthetic Piperidine (Bupivacaine)ModerateCarbon-only SpirocycleSlightly Increased4[4].

Experimental Protocol: Self-Validating Microsomal Stability Assay

To objectively compare the metabolic stability of linear versus spirocyclic amines, a rigorous, self-validating in vitro Liver Microsomal Stability Assay must be employed. This protocol ensures data integrity through built-in quality controls and precise kinetic sampling.

Step 1: Matrix Preparation & Control Integration
  • Action: Prepare a 1 µM solution of the test amine in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes (HLM). Concurrently prepare parallel incubations using Verapamil (high-clearance control) and Warfarin (low-clearance control).

  • Causality: The inclusion of characterized controls creates a self-validating system. If Verapamil fails to degrade rapidly, or Warfarin degrades too quickly, the microsomal batch is deemed compromised, preventing the reporting of false-positive stability data for the spirocyclic analogs.

Step 2: Thermal Equilibration (Pre-Incubation)
  • Action: Incubate the microsomal mixtures at 37°C for 5 minutes in a shaking water bath before adding the cofactor.

  • Causality: Cytochrome P450 kinetics are highly temperature-sensitive. Pre-incubation ensures the system is at physiological thermal equilibrium; initiating the reaction cold would artificially depress the initial velocity ( V0​ ), leading to a dangerous overestimation of metabolic stability.

Step 3: Reaction Initiation & Time-Course Sampling
  • Action: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM). Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 60 minutes.

  • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Sampling across a 60-minute window captures the linear phase of exponential decay, which is mathematically required to accurately calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and CLint​ .

Step 4: Instantaneous Quenching & Precipitation
  • Action: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Causality: The 3:1 ratio of cold organic solvent instantaneously denatures the CYP450 enzymes, halting metabolism at the exact second of sampling. The internal standard normalizes downstream LC-MS/MS data against volumetric pipetting errors and matrix ionization suppression.

Step 5: Centrifugation & LC-MS/MS Quantification
  • Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Centrifugation pellets the denatured microsomal proteins. Injecting unprecipitated proteins would rapidly degrade the HPLC column stationary phase and cause severe ion suppression in the mass spectrometer source.

Workflow A 1. Matrix Prep (HLM + Controls) B 2. Pre-incubation (37°C, 5 min) A->B C 3. Initiation (+ NADPH) B->C D 4. Sampling (0-60 min) C->D E 5. Quench (Cold ACN + IS) D->E F 6. LC-MS/MS Analysis E->F

Workflow of the self-validating in vitro liver microsomal stability assay.

Conclusion

The transition from linear/planar amines to spirocyclic scaffolds represents a fundamental evolution in rational drug design. By leveraging steric occlusion and modulating lipophilicity, spirocycles reliably decrease intrinsic clearance and prolong half-life. However, application scientists must carefully monitor the logD of these rigidified structures, ensuring that the increase in Fsp3​ is balanced with appropriate polar surface area to realize the full metabolic benefits of the scaffold.

References

  • Enamine - Spirocycles for Improved Solubility.1

  • ResearchGate / Angewandte Chemie - “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery.3

  • Nature Communications (via PMC) - Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.2

  • ChemRxiv - Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic.4

  • ACS Infectious Diseases (via PMC) - Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties.5

Sources

Validation

A Comprehensive Guide to LC-MS Validation for the Purity Assessment of Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate

In the landscape of modern drug development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug development, the meticulous characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. For complex molecules such as methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate, a compound featuring a unique spirocyclic core and a bulky benzhydryl substituent, the development of a robust and reliable analytical method for purity assessment is a formidable challenge. This guide provides an in-depth exploration of Liquid Chromatography-Mass Spectrometry (LC-MS) validation methods tailored for this specific compound, offering a framework for researchers, scientists, and drug development professionals to establish a self-validating system for its quality control.

The spiro[3.3]heptane motif is of growing interest in medicinal chemistry due to its rigid, three-dimensional structure, which can offer improved metabolic stability and binding affinity.[1] The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is also a common pharmacophore.[2] The combination of these structural features in methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate necessitates an analytical method with high resolving power and specificity to separate and identify potential process-related impurities and degradation products. LC-MS, with its synergy of chromatographic separation and mass-based detection, is the quintessential tool for this purpose.[3][4]

This guide will navigate the intricacies of developing and validating an LC-MS method for this novel compound, drawing upon established regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5] We will delve into the rationale behind experimental choices, present a detailed protocol, and compare the proposed method with alternative approaches.

The Imperative of a Validated Purity Method

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[5] For the purity assessment of a pharmaceutical intermediate or API, this means the method must be able to accurately and precisely quantify the main compound and its impurities.[6][7] A validated method ensures the reliability of data submitted for regulatory approval and is a cornerstone of Good Manufacturing Practice (GMP).[7]

Proposed LC-MS/MS Method for Purity Determination

Drawing from established methods for structurally related benzhydryl-containing compounds, a reversed-phase LC-MS/MS method is proposed.[8][9] The combination of a C18 stationary phase with a water/acetonitrile mobile phase containing a small amount of formic acid is a robust starting point for the separation of moderately polar, ionizable compounds. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode will provide the high selectivity and sensitivity required for trace-level impurity analysis.[8][9]

Chromatographic Conditions
ParameterRecommended SettingRationale
Column Waters Acquity HSS T3 C18 (or equivalent), 2.1 x 100 mm, 1.8 µmThe High Strength Silica (HSS) T3 chemistry provides excellent retention for polar compounds and is compatible with 100% aqueous mobile phases, offering flexibility in method development. The 1.8 µm particle size allows for high-resolution separations.[8][9]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte in positive ion mode, enhancing MS sensitivity, and improves peak shape.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for a wide range of compounds.[10]
Gradient Elution 5% to 95% B over 10 minutesA gradient elution is necessary to separate compounds with a range of polarities, from potential polar degradants to the more non-polar parent compound and related impurities.
Flow Rate 0.4 mL/minA flow rate of 0.4 mL/min is suitable for a 2.1 mm ID column and is compatible with standard ESI-MS interfaces.[10]
Column Temperature 40 °CElevated column temperature can improve peak shape and reduce viscosity, leading to better chromatographic efficiency.
Injection Volume 5 µLA small injection volume minimizes potential band broadening and is appropriate for the sensitivity of modern LC-MS systems.
Mass Spectrometry Conditions
ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe tertiary amine in the azaspiro[3.3]heptane ring is readily protonated, making positive ion ESI the most suitable ionization technique.[9]
Scan Type Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which is ideal for quantifying trace-level impurities in a complex matrix.[8][9]
Precursor Ion (Q1) Predicted: m/z 336.2Based on the molecular formula C22H25NO2, the protonated molecule [M+H]+ is the expected precursor ion.
Product Ions (Q3) Predicted: m/z 167.1 and m/z 152.1The most probable fragmentation is the cleavage of the bond between the nitrogen and the benzhydryl group, leading to the stable benzhydryl cation (m/z 167.1). Further fragmentation of the benzhydryl cation could lead to the loss of a methyl group (m/z 152.1).[11]
Collision Energy (CE) To be optimizedThe collision energy will be optimized for each transition to maximize the abundance of the product ions.
Source Temperature 150 °COptimal source temperature ensures efficient desolvation without causing thermal degradation of the analyte.[10]
Desolvation Temperature 500 °CA high desolvation temperature is necessary to remove solvent molecules from the analyte ions before they enter the mass analyzer.[10]

The Validation Workflow: A Step-by-Step Guide

A comprehensive validation of the proposed LC-MS method should be conducted in accordance with ICH Q2(R1) guidelines.[5] The following parameters must be evaluated:

Figure 1: Key parameters in the LC-MS validation workflow.
System Suitability

Objective: To ensure the chromatographic system is performing adequately before initiating the validation experiments.

Protocol:

  • Prepare a system suitability solution containing the analyte at a concentration that gives a significant response.

  • Inject the solution six replicate times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time.

  • Determine the theoretical plates and tailing factor for the analyte peak.

Acceptance Criteria:

  • RSD of peak area < 2.0%

  • RSD of retention time < 1.0%

  • Theoretical plates > 2000

  • Tailing factor < 2.0

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5]

Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a sample of the analyte.

  • Analyze samples of known, related impurities and potential degradation products.

  • Spike the analyte with known impurities and degradation products and analyze the mixture.

  • Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the stressed samples to ensure that the degradation products are separated from the main peak.

Acceptance Criteria:

  • No interfering peaks at the retention time of the analyte in the blank.

  • The analyte peak should be resolved from all known impurity and degradation product peaks (resolution > 1.5).

  • Peak purity analysis (e.g., using a diode array detector or by assessing the mass spectrum across the peak) should confirm the homogeneity of the analyte peak.[12]

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[5]

Protocol:

  • Prepare a series of at least five calibration standards of the analyte, ranging from the limit of quantitation (LOQ) to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.[5]

Protocol:

  • Prepare samples of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of analyte into a placebo or blank matrix.

  • Analyze each concentration level in triplicate.

  • Calculate the percent recovery for each sample.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[5]

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line or from the analysis of a series of blank samples) and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be demonstrated to be quantifiable with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]

Protocol:

  • Introduce small variations to the method parameters, such as:

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect on the system suitability parameters (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • The system suitability parameters should remain within the established limits.

Solution Stability

Objective: To determine the stability of the analyte in the prepared sample solutions over time.

Protocol:

  • Prepare sample solutions and store them under specified conditions (e.g., room temperature, refrigerated).

  • Analyze the solutions at various time points (e.g., 0, 8, 24, 48 hours).

  • Compare the results to those of a freshly prepared sample.

Acceptance Criteria:

  • The change in the analyte concentration should be within ± 2.0% of the initial value.

Comparison with Alternative Methods

While LC-MS is the gold standard for the purity analysis of complex pharmaceutical molecules, other techniques can be considered as complementary or for specific applications.

MethodAdvantagesDisadvantagesSuitability for Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) - Robust and widely available- Good for quantitative analysis of the main component- May lack the sensitivity and specificity to detect and quantify trace-level impurities, especially those that co-elute or lack a chromophore.- Provides no structural information for unknown impurities.Suitable for assay of the main component but not ideal for comprehensive impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) - High separation efficiency for volatile compounds- The target molecule is likely not volatile enough for GC analysis without derivatization, which can introduce variability.Not suitable due to the low volatility of the analyte.
Supercritical Fluid Chromatography (SFC-MS) - Fast separations- Use of environmentally friendly mobile phases- Less universally applicable than reversed-phase LC.- May require more specialized expertise for method development.A potential alternative for chiral separations if enantiomeric purity is a concern.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides definitive structural information- Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for the impurities.- Lower sensitivity compared to MS.- Not a high-throughput technique.Excellent for structural elucidation of isolated impurities but not for routine purity testing.

Visualizing the Logic of Method Validation

The interconnectedness of the validation parameters underscores the holistic nature of this process. A change in one parameter can influence the outcome of another, highlighting the importance of a systematic approach.

ValidationLogic cluster_Foundation Method Foundation cluster_Quantification Quantitative Aspects cluster_Reliability Long-term Reliability Specificity Specificity Linearity Linearity & Range Specificity->Linearity ensures accurate measurement SystemSuitability System Suitability Precision Precision SystemSuitability->Precision ensures consistent performance Accuracy Accuracy Linearity->Accuracy Linearity->Precision LOQ LOQ Accuracy->LOQ Precision->LOQ Robustness Robustness LOQ->Robustness defines lower limit for reliable measurement Stability Stability Robustness->Stability ensures method is transferable and reliable over time

Figure 2: Interdependencies of LC-MS validation parameters.

Conclusion

The development and validation of an LC-MS method for the purity assessment of a novel molecule like methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate is a rigorous but essential undertaking. By following a systematic approach grounded in regulatory guidelines and scientific principles, a robust and reliable method can be established. The proposed LC-MS/MS method, with its high sensitivity and selectivity, is well-suited to meet the challenges posed by the complex structure of this compound. The detailed validation workflow presented in this guide provides a comprehensive framework for ensuring the quality, safety, and efficacy of this promising pharmaceutical candidate. The successful implementation of such a validated method is not just a regulatory requirement; it is a testament to the scientific integrity that underpins the development of new medicines.

References

  • Vele, V. T., More, K., Chandavarkar, M. A., Kadam, S., Singh, S., & Kumbhar, A. (2024). Determination and quantification of a 1-benzhydryl-4-nitrosopiperazine in the cinnarizine active pharmaceutical ingredient by LC-MS/MS. European Journal of Biomedical and Pharmaceutical Sciences, 11(2), 154-162.
  • Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Vele, V. T., More, K., Chandavarkar, M. A., Kadam, S., Singh, S., & Kumbhar, A. (2024). European Journal of Biomedical AND Pharmaceutical sciences. ejbps, 11(2), 154-162.
  • Orr, J. D., & Munden, R. P. (2014). Validation of Impurity Methods, Part II. Pharmaceutical Technology, 38(8).
  • Cavaliere, C., Foglia, P., Pastorini, E., Samperi, R., & Laganà, A. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules, 28(11), 4323.
  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Tianming. Retrieved from [Link]

  • Orr, J. D., & Munden, R. P. (2014). Validation of Impurity Methods, Part II. ResearchGate. Retrieved from [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Thieme Connect. Retrieved from [Link]

  • A sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine. (2023, January 15). PubMed. Retrieved from [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (n.d.). IJRAR. Retrieved from [Link]

  • High-Throughput LC/MS Purification of Pharmaceutical Impurities. (n.d.). Agilent. Retrieved from [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023, July 12). PubMed Central. Retrieved from [Link]

  • A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. (2012, October 15). PubMed. Retrieved from [Link]

  • Rahrt, R., Auth, T., Demireva, M., Berden, G., Oomens, J., & Armentrout, P. B. (2019). Benzhydrylpyridinium Ions: A New Class of Thermometer Ions for the Characterization of Electrospray-Ionization Mass Spectrometers. Analytical Chemistry, 91(18), 11956–11965.
  • An UPLC-MS/MS method for quantification of spiraeoside in mouse blood and its application to a pharmacokinetic and bioavailability study. (2022, August). ResearchGate. Retrieved from [Link]

  • Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. (2019, May 15). PubMed. Retrieved from [Link]

  • Expediting the Method Development and Quality Control of Reversed-Phase Liquid Chromatography Electrospray Ionization Mass Spectrometry for Pharmaceutical Analysis by Using an LC/MS Performance Test Mix. (2000, October 6). ACS Publications. Retrieved from [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. (n.d.). Lirias. Retrieved from [Link]

  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.). Agilent. Retrieved from [Link]

  • Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters of. (n.d.). CHIMIA. Retrieved from [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Benzhydryl Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • UPLC-MS/MS Method for Drug Detection in Exhaled Breath. (n.d.). Waters Corporation. Retrieved from [Link]

  • Development and validation of a fast UPLC-MS/MS screening method for the detection of 68 psychoactive drugs and metabolites in. (2023, February 24). Unibo. Retrieved from [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020, February 17). SciSpace. Retrieved from [Link]

  • Organic compounds. (2019, May 30). MassBank. Retrieved from [Link]

  • Benzamide-simplified mass spectrum[8]. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative

Orthogonal Deprotection Strategies for Spirocyclic Amines: Benzhydryl vs. Boc

Spirocyclic amines, such as diazaspiro[3.3]heptanes and diazaspiro[4.4]nonanes, have emerged as highly valuable scaffolds in modern drug discovery. By acting as three-dimensional bioisosteres for flat heterocycles like p...

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Author: BenchChem Technical Support Team. Date: April 2026

Spirocyclic amines, such as diazaspiro[3.3]heptanes and diazaspiro[4.4]nonanes, have emerged as highly valuable scaffolds in modern drug discovery. By acting as three-dimensional bioisosteres for flat heterocycles like piperazine, they increase the sp3 carbon fraction of drug candidates, thereby improving solubility, metabolic stability, and target specificity.

However, synthesizing these complex, strained bicyclic systems requires meticulous synthetic planning. Because these molecules often contain multiple nitrogen atoms that must be functionalized sequentially, researchers must employ orthogonal protecting group strategies . The two most prominent protecting groups utilized in spirocycle synthesis are the tert-butyloxycarbonyl (Boc) group and the benzhydryl (diphenylmethyl, DPM) group.

This guide objectively compares the performance, mechanistic causality, and experimental workflows for deprotecting Boc and benzhydryl groups, providing a self-validating framework for researchers scaling up spirocyclic building blocks.

Mechanistic Causality & Strategy Overview

To successfully execute an orthogonal deprotection, one must understand the distinct chemical vulnerabilities of each protecting group.

The Boc Group (Acid-Labile)

The Boc group is the industry standard for amine protection due to its stability under basic and nucleophilic conditions[1]. It is cleaved exclusively under acidic conditions (e.g., HCl or Trifluoroacetic acid).

  • Mechanism: The acidic environment protonates the carbamate oxygen. This induces the fragmentation of the molecule, releasing a tert-butyl cation and carbon dioxide ( CO2​ ).

  • Causality in Design: The generated tert-butyl cation is a highly reactive electrophile. If not managed, it can alkylate the newly freed spirocyclic amine or other nucleophilic sites on the molecule. Therefore, highly concentrated reactions often require the addition of carbocation scavengers (like anisole or triisopropylsilane) to trap the cation before it causes side reactions.

The Benzhydryl / DPM Group (Hydrogenolysis-Labile)

The benzhydryl group offers excellent orthogonality to the Boc group. It is highly stable to basic conditions and mild acids, requiring either catalytic hydrogenolysis or extremely harsh acidic conditions (e.g., neat TFA at elevated temperatures) for removal[1].

  • Mechanism: During catalytic hydrogenolysis, the benzylic C-N bond adsorbs onto the surface of a heterogeneous catalyst (typically Palladium on Carbon, Pd/C). Molecular hydrogen undergoes dissociative chemisorption to form active palladium hydride species, which subsequently cleave the C-N bond, releasing diphenylmethane and the free amine[2].

  • Causality in Design: Because this process relies on surface-level catalysis, the reaction is highly susceptible to catalyst poisoning. Free amines strongly coordinate to palladium active sites. To prevent this, reactions are often run in the presence of a weak acid to protonate the amine as it forms[2].

Orthogonal Workflow Visualization

The true power of combining Boc and Benzhydryl groups lies in their orthogonality. For example, in the synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes, a differentially protected intermediate allows researchers to selectively unmask one nitrogen while leaving the other protected[3].

OrthogonalDeprotection Start 1-Boc-6-Benzhydryl-2,6-diazaspiro[3.3]heptane (Differentially Protected) BocDeprotect Path A: 4N HCl in Dioxane (Acidic Cleavage) Start->BocDeprotect Selectively removes Boc BenzDeprotect Path B: H2, 10% Pd/C (Hydrogenolysis) Start->BenzDeprotect Selectively removes Benzhydryl ProductA 6-Benzhydryl-2,6-diazaspiro[3.3]heptane (Nucleophilic Amine at C1) BocDeprotect->ProductA ProductB 1-Boc-2,6-diazaspiro[3.3]heptane (Nucleophilic Amine at C6) BenzDeprotect->ProductB

Orthogonal deprotection workflow for differentially protected diazaspirocycles.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of both deprotection strategies when applied to spirocyclic systems.

ParameterBoc DeprotectionBenzhydryl Deprotection
Primary Cleavage Reagents 4 N HCl in 1,4-Dioxane or TFA/DCM H2​ gas (1-3 atm), 10% Pd/C
Reaction Byproducts Isobutylene gas, CO2​ gasDiphenylmethane
Orthogonality Cleaved by acid; completely stable to H2​ /PdCleaved by H2​ /Pd; stable to mild acid
Scavenger Requirement Yes (e.g., TIPS, anisole) in concentrated TFANo (but acid additives prevent Pd poisoning)
Typical Yields 90 - 98%85 - 95%
Scalability & Isolation Excellent (Byproducts are volatile gases)Excellent (Simple filtration of catalyst)

Self-Validating Experimental Protocols

The following methodologies detail the step-by-step execution of orthogonal deprotections. Each protocol is designed as a self-validating system, incorporating visual cues and mechanistic safeguards to ensure high fidelity.

Protocol A: Selective Boc Deprotection (Acidic Cleavage)

This protocol selectively removes the Boc group while preserving the benzhydryl group, yielding the amine hydrochloride salt[3].

  • Dissolution: Dissolve the differentially protected spirocycle (1.0 mmol) in anhydrous 1,4-dioxane (5.0 mL) under an inert nitrogen atmosphere.

    • Causality: 1,4-Dioxane is chosen over dichloromethane because it perfectly solubilizes the starting material but poorly solubilizes the resulting amine hydrochloride salt, driving the reaction forward via precipitation.

  • Acid Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise add 4 N HCl in 1,4-dioxane (10 equivalents).

    • Causality: Using controlled HCl in dioxane instead of neat TFA prevents the premature cleavage of the benzhydryl group, which can occur under highly acidic, extended conditions[3].

  • Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to stir at 23 °C for 2 hours. Observe the reaction mixture for effervescence.

    • Causality: The generation of CO2​ gas is a stoichiometric byproduct of carbamate cleavage. The complete cessation of bubbling serves as a reliable, visual indicator that the Boc deprotection is finished.

  • Isolation: Filter the precipitated amine hydrochloride salt directly from the dioxane solution. Wash the filter cake with cold diethyl ether (2 x 5 mL) to remove any non-polar impurities, and dry in vacuo.

Protocol B: Selective Benzhydryl Deprotection (Catalytic Hydrogenolysis)

This protocol selectively cleaves the benzhydryl protecting group to yield the free amine, leaving the Boc group completely unaffected.

  • Preparation: In a round-bottom flask, dissolve the protected spirocycle (1.0 mmol) in methanol or ethanol (10 mL). Add a catalytic amount of glacial acetic acid (0.1 mL).

    • Causality: Free amines are notorious for binding to and poisoning palladium catalysts. The addition of a weak acid protonates the newly formed secondary amine, preventing this coordination, maintaining catalyst turnover, and significantly accelerating the reaction[2].

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20 mol% Pd) under a gentle stream of nitrogen.

    • Causality: Dry Pd/C is highly pyrophoric. Adding it to a solvent under an inert gas blanket prevents the ignition of methanol vapors.

  • Hydrogenation (Self-Validation): Seal the flask with a septum, evacuate the atmosphere via vacuum, and backfill with hydrogen gas from a balloon. Repeat this cycle three times. Stir vigorously at room temperature for 12-24 hours.

    • Causality: The benzylic C-N bond adsorbs onto the heterogeneous palladium surface, where dissociative chemisorption of H2​ cleaves the bond[2]. If using a graduated gas burette, the cessation of hydrogen uptake visually validates reaction completion.

  • Filtration: Purge the flask thoroughly with nitrogen to remove residual H2​ . Filter the mixture through a tightly packed pad of Celite.

    • Causality: Celite prevents the microscopic, pyrophoric carbon particulates from passing through the filter paper. Concentrate the filtrate in vacuo to yield the Boc-protected spirocycle.

References

  • Isidro-Llobet, A., et al. "Cysteine protecting groups: applications in peptide and protein science." Chemical Society Reviews, 2021. Available at:[Link]

  • Reddy, L. R., et al. "Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines." Organic Letters, 2019. Available at:[Link]

Sources

Validation

A Structural and Physicochemical Showdown: Azaspiro[3.3]heptanes as a Superior Bioisostere for Morpholine in Drug Discovery

A new generation of spirocyclic scaffolds is challenging the reign of traditional heterocycles in medicinal chemistry. This guide provides an in-depth, data-driven comparison of azaspiro[3.3]heptanes and the widely used...

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Author: BenchChem Technical Support Team. Date: April 2026

A new generation of spirocyclic scaffolds is challenging the reign of traditional heterocycles in medicinal chemistry. This guide provides an in-depth, data-driven comparison of azaspiro[3.3]heptanes and the widely used morpholine ring, offering critical insights for researchers and drug development professionals seeking to optimize lead compounds.

The strategic modification of molecules to enhance their drug-like properties is a cornerstone of modern medicinal chemistry. Bioisosterism, the exchange of one functional group for another with similar biological effects, is a key tactic in this endeavor.[1][2] For decades, the morpholine moiety has been a go-to scaffold for improving the pharmacokinetic profiles of drug candidates.[3] However, its metabolic liabilities have prompted the search for more robust alternatives.[4] Enter the azaspiro[3.3]heptane family, a class of strained spirocycles that are emerging as powerful bioisosteres, offering significant advantages in physicochemical and pharmacokinetic properties.[5][6]

This guide delves into a structural comparison of 2-oxa-6-azaspiro[3.3]heptane, a direct bioisostere of morpholine, and its traditional counterpart. We will explore how the subtle yet significant structural differences translate into tangible benefits in lipophilicity, solubility, and metabolic stability, supported by experimental data.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

At first glance, the substitution of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane might seem like a minor alteration. However, the introduction of a spirocyclic center imparts a unique three-dimensional character that profoundly influences the molecule's interaction with its environment.[7] This "spiro-twist" can lead to improved solubility and a more favorable ADME profile.[8]

dot

Caption: Structural comparison of Morpholine and its bioisostere, 2-Oxa-6-azaspiro[3.3]heptane.

The decision to employ a bioisosteric replacement is often driven by the need to fine-tune key physicochemical parameters like lipophilicity and basicity.[9] These properties, in turn, govern a compound's solubility, permeability, and metabolic fate.[10]

A comparative analysis of molecules incorporating these two scaffolds reveals a clear trend: the replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane consistently leads to a significant reduction in lipophilicity (lower LogD) and an increase in basicity (higher pKa).[9] This counterintuitive decrease in lipophilicity, despite the net addition of a carbon atom, is attributed to the increased basicity of the azaspiro[3.3]heptane nitrogen.[7]

PropertyMorpholine Analogue2-Oxa-6-azaspiro[3.3]heptane AnalogueRationale for Change
LogD at pH 7.4 HigherLower (ΔlogD7.4 ≈ -0.6 to -1.2)[7]Increased basicity of the spirocycle leads to a higher degree of protonation at physiological pH, resulting in reduced lipophilicity.[7]
pKa LowerHigher (ΔpKa ≈ +0.8 to +1.5)[7]The nitrogen in the azaspiro[3.3]heptane is in a less sterically hindered environment and further from the electron-withdrawing oxygen, leading to increased basicity.
Aqueous Solubility LowerHigher[5]The lower lipophilicity and more rigid, three-dimensional structure of the spirocycle can disrupt crystal packing and improve solvation.[8]

Table 1. Comparative Physicochemical Properties. Data sourced from a comparative study on complex molecules where these moieties were incorporated.[7]

Impact on ADME Properties: A Clear Advantage for Azaspiro[3.3]heptanes

A favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile is critical for the success of any drug candidate.[11][12] The physicochemical advantages of azaspiro[3.3]heptanes often translate into an improved pharmacokinetic profile.

One of the most significant benefits of replacing morpholine with a 2-oxa-6-azaspiro[3.3]heptane is the marked improvement in metabolic stability.[9] The morpholine ring is susceptible to oxidative metabolism, which can lead to rapid clearance and the formation of potentially reactive metabolites.[13] The rigid, strained ring system of the azaspiro[3.3]heptane is less prone to enzymatic degradation.[9]

ADME ParameterMorpholine Analogue2-Oxa-6-azaspiro[3.3]heptane AnalogueInterpretation
Intrinsic Permeability ComparableComparable to slightly improved[9]Despite the lower lipophilicity, the permeability is often maintained or slightly improved, suggesting a favorable balance of properties.
Metabolic Stability (HLM, Hepatocytes) LowerSignificantly Higher[9]The spirocyclic scaffold is more resistant to metabolic degradation, leading to lower intrinsic clearance rates.[9] This can result in a longer half-life and improved bioavailability in vivo.

Table 2. Comparative ADME Properties. HLM: Human Liver Microsomes. Data sourced from a comparative study on complex molecules where these moieties were incorporated.[9]

Synthesis of Azaspiro[3.3]heptanes: Enabling Access to Novel Chemical Space

The growing interest in azaspiro[3.3]heptanes has spurred the development of robust and scalable synthetic routes.[5][14][15][16] A common strategy involves the thermal [2+2] cycloaddition of an endocyclic alkene with an isocyanate to form a spirocyclic β-lactam, which is then reduced to the desired azaspiro[3.3]heptane.[17][18]

dot

Caption: General synthetic workflow for azaspiro[3.3]heptanes.

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

This assay provides a rapid assessment of a compound's solubility.[19]

Objective: To determine the kinetic solubility of a test compound in an aqueous buffer.

Materials:

  • Test compound dissolved in DMSO (e.g., 10 mM stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

Procedure:

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into each well of a microtiter plate.

  • Add Buffer: Add PBS to each well to achieve the desired final compound concentration (e.g., 198 µL for a final volume of 200 µL).

  • Mix and Incubate: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).[19]

  • Measure Light Scattering: Use a nephelometer to measure the light scattering in each well.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering (precipitation) is observed compared to the buffer-only control.[20]

dot

Caption: Workflow for the kinetic solubility assay.

This is the gold standard method for determining the lipophilicity of a compound.[21][22]

Objective: To measure the distribution coefficient (LogD) of a test compound between n-octanol and an aqueous buffer at a specific pH.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

  • Vials

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Partitioning: A known concentration of the test compound is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.[9]

  • Equilibration: The vial is shaken for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[22]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[9]

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like LC-MS/MS.[22][23]

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[24]

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[25][26][27]

Objective: To determine the in vitro intrinsic clearance of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved hepatocytes (e.g., human, rat)

  • Williams' Medium E

  • Hepatocyte maintenance supplement pack

  • Test compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • Quenching solution (e.g., acetonitrile)

  • LC-MS/MS for analysis

Procedure:

  • Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes at a known cell density (e.g., 0.5 x 10^6 viable cells/mL) in incubation medium.[26]

  • Incubation: Pre-warm the hepatocyte suspension and the test compound solution to 37°C. Initiate the reaction by adding the test compound to the hepatocyte suspension at a final concentration (e.g., 1 µM).[27]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and add them to the quenching solution to stop the metabolic reaction.[27]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[26]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro intrinsic clearance and half-life can be calculated.[26][28]

Conclusion

The strategic replacement of the traditional morpholine scaffold with azaspiro[3.3]heptane bioisosteres represents a significant step forward in the quest for drug candidates with optimized physicochemical and pharmacokinetic properties. The data clearly demonstrates that this substitution can lead to a desirable decrease in lipophilicity, an increase in aqueous solubility, and a marked improvement in metabolic stability. As the challenges of drug development continue to evolve, the adoption of innovative scaffolds like azaspiro[3.3]heptanes will be crucial for the successful discovery of the next generation of therapeutics.

References

  • Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review. [Online]. Available: [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Online]. Available: [Link]

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Online]. Available: [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. [Online]. Available: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). [Online]. Available: [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing). [Online]. Available: [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. [Online]. Available: [Link]

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Online]. Available: [Link]

  • Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 151-163). Humana Press. [Online]. Available: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025, August 3). [Online]. Available: [Link]

  • Goldberg, F. W., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1443-1448. [Online]. Available: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Online]. Available: [Link]

  • Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques. [Online]. Available: [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. [Online]. Available: [Link]

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. [Online]. Available: [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Online]. Available: [Link]

  • Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. [Online]. Available: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and - RSC Publishing. [Online]. Available: [Link]

  • LogP—Making Sense of the Value - ACD/Labs. [Online]. Available: [Link]

  • Bioisosteres of Common Functional Groups. [Online]. Available: [Link]

  • Large‐Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound | Request PDF - ResearchGate. [Online]. Available: [Link]

  • Absorption, distribution, metabolism and excretion (ADME) results of synthesized compounds. - ResearchGate. [Online]. Available: [Link]

  • Physicochemical properties of model compounds 57–59. Solubility (Sol.):... - ResearchGate. [Online]. Available: [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed. [Online]. Available: [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. [Online]. Available: [Link]

  • Early ADME And Physical-Chemistry Properties - SpiroChem. [Online]. Available: [Link]

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - MDPI. (2023, April 9). [Online]. Available: [Link]

  • ADME Properties in Drug Discovery - BioSolveIT. [Online]. Available: [Link]

  • ADME - TDC - Therapeutics Data Commons. [Online]. Available: [Link]

Sources

Comparative

Advanced Stereochemical Validation of Methyl 2-Benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate Derivatives

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Content Type: Publishable Comparison Guide & Experimental Protocol Introduction: The Analytical Challenge of Spirocyclic Bioisosteres The 2-azas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists Content Type: Publishable Comparison Guide & Experimental Protocol

Introduction: The Analytical Challenge of Spirocyclic Bioisosteres

The 2-azaspiro[3.3]heptane core has emerged as a premier bioisostere for piperidines, morpholines, and piperazines in modern drug discovery. By offering enhanced metabolic stability, reduced lipophilicity, and predictable exit vectors, this scaffold is actively being used to rewire known pharmacophores, including next-generation analgesics[1],[2].

However, functionalizing the spirocyclic core at the 5-position—such as in methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate —breaks the symmetry of the cyclobutane ring, introducing a chiral center. The bulky benzhydryl (diphenylmethyl) protecting group provides excellent UV absorbance for chromatography and steric bulk for crystallization, but the rigorous assignment of the (5R) and (5S) enantiomers requires orthogonal analytical modalities to meet regulatory standards for asymmetric synthesis[3].

This guide objectively compares the performance of Chiral Supercritical Fluid Chromatography (SFC), Single-Crystal X-Ray Diffraction (SCXRD), and Vibrational Circular Dichroism (VCD), providing self-validating experimental protocols for each.

Comparative Analysis of Validation Modalities

To establish absolute stereochemistry with high confidence, a single method is rarely sufficient. Table 1 summarizes the performance, causality, and resource requirements of the three primary modalities used for spiro[3.3]heptane derivatives.

Table 1: Comparison of Analytical Modalities for Spiro[3.3]heptanes

ModalityPrimary ApplicationMatrix / PhaseTurnaround TimeSample Req.Absolute Config. Confidence
Chiral SFC Enantiomeric resolution & e.e. %Supercritical CO₂Hours< 1 mgLow (Requires standards)
SCXRD (Cu Kα) Absolute spatial arrangementSingle CrystalDays5–10 mgGold Standard (Flack < 0.1)
VCD + DFT Solution-state configurationCDCl₃ / IRWeeks (Compute)10–20 mgHigh (If IR spectra match)

Orthogonal Validation Workflows

To ensure scientific integrity, stereochemical validation must follow a logical, self-validating workflow. Figure 1 illustrates the overarching strategy from racemic mixture to absolute configuration.

Workflow Racemate Racemic Derivative SFC Chiral SFC Racemate->SFC EnantR (5R)-Isomer SFC->EnantR EnantS (5S)-Isomer SFC->EnantS XRD X-Ray (Cu Kα) EnantR->XRD Solid VCD VCD / DFT EnantR->VCD Liquid Valid Absolute Configuration XRD->Valid VCD->Valid

Fig 1. Orthogonal workflow for stereochemical resolution and absolute configuration validation.

Experimental Protocols & Causality

Method A: Preparative Chiral SFC (Resolution & Isolation)

Causality: Supercritical CO₂ possesses high diffusivity and low viscosity. For rigid spirocyclic compounds, this enables significantly faster mass transfer and sharper peak shapes compared to normal-phase HPLC, minimizing on-column band broadening.

Step-by-Step Protocol:

  • Column Selection: Equip the SFC system with an immobilized polysaccharide-based column (e.g., Chiralpak IC, 250 × 4.6 mm, 5 µm).

  • Mobile Phase: Use supercritical CO₂ with a 15% isocratic modifier of Methanol containing 0.1% Diethylamine (DEA). Note: While the benzhydryl group protects the nitrogen, DEA suppresses any residual secondary interactions with the silica support.

  • Parameters: Flow rate at 3.0 mL/min, Back Pressure Regulator (BPR) at 120 bar, Temperature at 35 °C. UV detection at 220 nm (leveraging the benzhydryl chromophore).

  • Preparative Scaling: Scale up to a 21.2 mm inner diameter column, maintaining the linear velocity.

Self-Validating Mechanism: Post-purification, inject an aliquot of the isolated fraction spiked 1:1 with the racemic standard. A single, perfectly overlaid peak for the isolated enantiomer confirms both enantiomeric purity (>99% e.e.) and the absence of on-column epimerization.

Method B: Single-Crystal X-Ray Diffraction (SCXRD)

Causality: Because the molecule lacks a heavy halogen (e.g., Br, I), standard Molybdenum (Mo Kα) radiation will not produce a strong enough anomalous dispersion signal from the oxygen and nitrogen atoms to determine absolute stereochemistry. Copper (Cu Kα) radiation must be used to maximize this signal.

Step-by-Step Protocol:

  • Crystal Growth: Dissolve 5 mg of the enantiopure compound in 0.5 mL of dichloromethane (DCM). Layer carefully with 2.0 mL of hexane in a narrow vial. Allow vapor diffusion at 4 °C over 3–5 days until block-like crystals form.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Cu Kα microfocus source (λ = 1.5418 Å). Collect data at 100 K to minimize thermal motion.

  • Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F².

Self-Validating Mechanism: Analyze the Flack parameter. The refinement of the correct model must yield a Flack parameter of ~0.0 with an estimated standard deviation (esd) < 0.1. To self-validate, mathematically invert the structural model and re-refine; the inverted model must yield a Flack parameter of ~1.0.

Method C: Vibrational Circular Dichroism (VCD) coupled with DFT

Causality: If the derivative yields an oil or twinned crystals unsuitable for SCXRD, VCD is the premier solution-state alternative. It measures the differential absorption of left and right circularly polarized IR light, which is highly sensitive to the 3D spatial arrangement of the spirocycle.

VCDLogic Input Acquire Exp. IR & VCD IRCheck Exp. IR == Calc. IR? Input->IRCheck DFT DFT Conformer Search (B3LYP/6-311G**) DFT->IRCheck Fail Refine Conformers IRCheck->Fail No VCDComp Compare Exp. vs Calc. VCD IRCheck->VCDComp Yes Fail->DFT Assign Assign (R) or (S) VCDComp->Assign

Fig 2. Logical decision tree for VCD-based stereochemical assignment and self-validation.

Step-by-Step Protocol:

  • Spectral Acquisition: Prepare a 0.1 M solution of the enantiomer in CDCl₃. Record the IR and VCD spectra from 2000 to 900 cm⁻¹ using a BaF₂ cell (100 µm path length) over 4 hours to ensure a high signal-to-noise ratio.

  • DFT Modeling: Perform a conformational search using Molecular Mechanics, followed by geometry optimization and frequency calculations at the B3LYP/6-311G(d,p) level of theory for the (5R) configuration.

  • Boltzmann Weighting: Calculate the theoretical IR and VCD spectra by Boltzmann-weighting the conformers based on their relative free energies.

Self-Validating Mechanism: Experimental IR spectra must be overlaid with the DFT-calculated IR spectra before any VCD comparison is made (See Fig 2). A mismatch in the IR spectra immediately flags an incorrect conformer population model, preventing false VCD assignments.

Representative Validation Data

Once the orthogonal protocols are executed, the data should be tabulated to provide a unified proof of stereochemistry.

Table 2: Experimental Validation Matrix for Spiro[3.3]heptane Derivatives

Compound FractionSFC R_t (min)Optical Rotation [α]²⁰_DX-Ray Flack ParameterVCD Similarity IndexAssigned Config.
Peak 1 4.2+ 24.5° (c 1.0, CHCl₃)0.02 (esd 0.04)89% match to Calc.(5R)
Peak 2 6.8- 23.8° (c 1.0, CHCl₃)0.98 (esd 0.04)*Mirror of Calc.(5S)

*Note: A Flack parameter of ~1.0 for Peak 2 when refined against the (5R) coordinate model mathematically proves the (5S) configuration.

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate As a Senior Application Scientist, I recognize that the safe and compliant disposal of complex organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Waste Management of Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate

As a Senior Application Scientist, I recognize that the safe and compliant disposal of complex organic intermediates is as critical as their synthesis. Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate (CAS: 1263296-85-0) is a spirocyclic azetidine derivative heavily utilized as a structural scaffold in advanced medicinal chemistry and drug discovery [1].

Because this compound features a bulky benzhydryl protecting group and a strained spirocyclic core, its disposal must be carefully managed to prevent environmental contamination and ensure regulatory compliance. This guide outlines the field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.

Physicochemical Risk Profile & Disposal Implications

Before executing any disposal protocol, it is mandatory to understand the causality between the compound's physical properties and its required waste stream. The table below summarizes the quantitative and qualitative data that dictate our disposal strategy.

Property / FeatureValue / ClassificationOperational Disposal Implication
CAS Number 1263296-85-0Must be explicitly listed on all institutional hazardous waste manifests [2].
Physical State Solid (typically crystalline powder)Pure compound must be collected in solid organic waste bins; solutions require solvent-specific segregation.
Halogen Content 0% (in pure form)Defaults to Non-Halogenated organic waste unless dissolved in solvents like Dichloromethane (DCM).
Chemical Class Spirocyclic amine / EsterKeep strictly isolated from strong oxidizing agents and concentrated mineral acids in waste accumulation to prevent exothermic reactions.
Destruction Method High-Temperature IncinerationRequires transfer to a licensed Environmental Health and Safety (EHS) commercial facility for complete thermal breakdown.

Operational Workflow for Laboratory Disposal

The following step-by-step methodology ensures a self-validating system where every action is verified before proceeding to the next, guaranteeing zero cross-contamination or regulatory breaches.

Phase 1: Segregation and Primary Containment
  • Step 1: Determine the Waste Matrix. Identify whether the Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate is in its pure solid form or dissolved in a reaction solvent.

    • Causality: Mixing solid powders with liquid waste dramatically increases institutional disposal costs and complicates the incineration parameters at the facility [1].

  • Step 2: Select Compatible Containment.

    • For solids: Use heavy-duty, sealable High-Density Polyethylene (HDPE) containers.

    • For liquids: Use solvent-compatible carboys (e.g., PTFE or amber glass).

    • Validation Check: Visually inspect the container for micro-fractures or residual incompatible chemicals before adding the waste.

Phase 2: Liquid Solution Segregation (If Applicable)
  • Step 3: Halogenated vs. Non-Halogenated Routing. If the compound is in solution, you must segregate based on the solvent.

    • If dissolved in Methanol, Ethanol, or Ethyl Acetate: Route to Non-Halogenated organic waste.

    • If dissolved in Dichloromethane (DCM) or Chloroform: Route to Halogenated organic waste.

    • Causality: Halogenated waste requires specialized, higher-temperature incineration with scrubber systems to neutralize hydrochloric acid gas produced during combustion [2]. Mixing non-halogenated waste into halogenated streams unnecessarily burdens these specialized systems.

Phase 3: Labeling, Storage, and EHS Transfer
  • Step 4: GHS-Compliant Labeling. Immediately affix a hazardous waste label detailing the exact contents: "Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate", the solvent (if any), and the approximate concentration.

  • Step 5: Satellite Accumulation Area (SAA) Storage. Place the sealed container in a secondary containment bin within your lab's designated SAA.

    • Causality: Secondary containment captures 100% of the volume if the primary vessel fails, preventing benchtop or floor contamination [3].

  • Step 6: EHS Manifest and Pickup. Submit a waste transfer request to your institutional EHS department. Do not attempt to neutralize or destroy the compound chemically (e.g., via acid/base hydrolysis) in the lab, as the bulky benzhydryl group makes the azetidine ring highly resistant to standard benchtop degradation.

Waste Stream Decision Pathway

The following diagram illustrates the logical decision-making process for routing this specific compound into the correct institutional waste stream.

G Start Methyl 2-benzhydryl-2-azaspiro [3.3]heptane-5-carboxylate Waste State Determine Physical State Start->State Solid Solid Waste Stream (HDPE Container) State->Solid Pure powder/crystals Liquid Liquid Solution Stream (Glass/PTFE Carboy) State->Liquid Dissolved in solvent EHS EHS Collection & High-Temp Incineration Solid->EHS Solvent Determine Solvent Type Liquid->Solvent NonHalo Non-Halogenated Organic Waste Solvent->NonHalo e.g., MeOH, EtOAc Halo Halogenated Organic Waste Solvent->Halo e.g., DCM, Chloroform NonHalo->EHS Halo->EHS

Caption: Decision matrix for the segregation and disposal routing of spirocyclic azetidine derivatives.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System. Available at: [Link]

  • American Chemical Society (ACS). Guide for Chemical Spill Response Planning in Laboratories. Available at:[Link]

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